Soravtansine
説明
特性
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPYHXXAXFCRB-DSIKUUPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-01-7 | |
| Record name | Soravtansine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORAVTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Soravtansine in Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Soravtansine, the cytotoxic payload of the antibody-drug conjugate (ADC) Mirvetuximab this compound (IMGN853), represents a significant advancement in the targeted therapy of Folate Receptor Alpha (FRα)-positive ovarian cancer.[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical and clinical data. Mirvetuximab this compound leverages the high specificity of a monoclonal antibody to deliver a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative also known as this compound), directly to tumor cells.[3][4] This targeted delivery system maximizes efficacy against malignant cells while minimizing systemic toxicity.[5][6] The mechanism involves receptor-mediated endocytosis, lysosomal processing, intracellular release of DM4, and subsequent induction of cell cycle arrest and apoptosis.[7][8] Furthermore, a "bystander effect" contributes to its anti-tumor activity in heterogeneous tumors.[8][9] This guide synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core mechanisms and workflows.
Core Mechanism of Action
The therapeutic activity of Mirvetuximab this compound is a multi-step process that begins with targeted binding and culminates in programmed cell death.
-
Target Recognition and Binding: The ADC's humanized IgG1 monoclonal antibody component (M9346A) specifically binds with high affinity to the Folate Receptor Alpha (FRα), a protein significantly overexpressed on the surface of many high-grade serous ovarian cancer cells but with limited expression in normal tissues.[3][9][10]
-
Internalization: Upon binding to FRα, the entire ADC-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[1][8]
-
Intracellular Trafficking and Payload Release: The endocytic vesicle containing the complex is trafficked to the lysosome.[3][9] The acidic environment and proteolytic enzymes within the lysosome cleave the sulfo-SPDB disulfide linker, releasing the cytotoxic payload, DM4, and its active metabolites into the cytoplasm.[1][8][]
-
Microtubule Disruption: DM4 is a potent maytansinoid that acts as an antimitotic agent.[4][] It binds to tubulin, the protein subunit of microtubules, inhibiting its polymerization and disrupting the dynamics of microtubule assembly.[7][13][14] This interference prevents the formation of a functional mitotic spindle, which is critical for cell division.[15]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[3][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[8][15]
-
Bystander Killing Effect: The cleavable linker design allows for the formation of membrane-permeable DM4 metabolites, such as S-methyl-DM4.[3] These metabolites can diffuse out of the targeted FRα-positive cell and into adjacent tumor cells, including those that may be FRα-negative.[7][9] This "bystander effect" is crucial for eradicating cancer cells within a heterogeneous tumor microenvironment.[8][9]
Signaling Pathway Diagram
Quantitative Data Summary
The clinical efficacy of Mirvetuximab this compound has been demonstrated in several key trials involving patients with platinum-resistant and platinum-sensitive ovarian cancer.
Table 1: Efficacy in Platinum-Resistant Ovarian Cancer (High FRα Expression)
| Clinical Trial | Phase | N | Prior Therapies | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SORAYA [16][17][18] | III (single-arm) | 106 | 1-3 (all prior bevacizumab) | 32.4% | 6.9 months | 4.3 months | 13.8 months |
| MIRASOL [19][20] | III (randomized) | 227 | 1-3 | 42.3% | Not Reported | 5.62 months | 16.46 months |
| Chemotherapy Arm[21][19][20] | III (randomized) | 226 | 1-3 | 15.9% | Not Reported | 3.98 months | 12.75 months |
| Phase I Expansion [22] | I | 23 | 1-3 | 39% | 19.6 weeks (~4.5 mo) | 6.7 months | Not Reported |
Table 2: Efficacy in Other Settings (High FRα Expression)
| Clinical Trial | Setting | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FORWARD II (w/ Bevacizumab)[23] | Platinum-Resistant | 94 | 44% | 9.7 months | 8.2 months | Not Reported |
| PICCOLO [24] | Platinum-Sensitive | 54 | 51.9% | 8.25 months | 6.93 months | 27.17 months |
Table 3: Preclinical In Vitro & In Vivo Activity
| Model System | Key Finding | Potency/Dose | Reference |
| FRα-positive tumor cells | Reduced cell viability | Low nanomolar potency | [3] |
| Ovarian cancer xenografts | Caused complete or partial tumor regression | ~5 mg/kg | [3] |
| FRα-negative tumors | Inactive | N/A | [3] |
| IGROV-1 cell line | Synergistic antiproliferative effects with carboplatin | N/A | [25] |
| Platinum-resistant PDX models | Combination with bevacizumab was highly active | N/A | [26] |
Key Experimental Protocols
The development and validation of Mirvetuximab this compound rely on a series of standardized preclinical and clinical assays.
Protocol: FRα Expression Analysis by Immunohistochemistry (IHC)
This protocol is essential for patient selection, as high FRα expression is the biomarker for treatment eligibility.[27][28]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are prepared from patient biopsies or surgical resections.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the FRα epitope.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for FRα, such as the one used in the VENTANA FOLR1 (FOLR-2.1) RxDx Assay.
-
Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and coverslipped.
-
Scoring: A pathologist scores the slides based on the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 1+, 2+, 3+). "High FRα expression" is typically defined as ≥75% of tumor cells exhibiting ≥2+ staining intensity.[7][8]
Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay confirms the direct mechanism of action of the DM4 payload.[29]
-
Reagent Preparation: Purified bovine or porcine brain tubulin is reconstituted in a glutamate-based polymerization buffer (e.g., 0.8 M monosodium glutamate, 0.4 mM GTP) to a final concentration of ~10 µM. Test compounds (DM4) are prepared in DMSO at various concentrations.
-
Assay Setup: The reaction is performed in a 96-well plate format. Tubulin is pre-incubated with either vehicle (DMSO) or varying concentrations of DM4 at 30°C.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP and a brief temperature shift to 37°C.
-
Measurement: The increase in light scattering (absorbance) at 340 nm, which is proportional to the extent of microtubule formation, is monitored over time (e.g., 20-60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization and the maximum absorbance are calculated. The concentration of DM4 required to inhibit 50% of tubulin polymerization (IC50) is determined from the dose-response curve.
Protocol: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the G2/M arrest induced by DM4.[30]
-
Cell Culture and Treatment: Ovarian cancer cells (e.g., IGROV-1) are seeded and allowed to adhere. Cells are then treated with Mirvetuximab this compound, free DM4, or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population in treated cells compared to control indicates cell cycle arrest.
Workflow Visualizations
Diagram: In Vivo Xenograft Efficacy Study Workflow
Diagram: IHC Staining and Scoring Workflow
References
- 1. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 2. Mirvetuximab this compound for platinum-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]
- 7. Safety and Activity of Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. onclive.com [onclive.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. Mirvetuximab this compound in Patients With Platinum-Resistant Ovarian Cancer and High FRa Expression - The ASCO Post [ascopost.com]
- 19. onclive.com [onclive.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Targeted Therapy for FR-Alpha Positive Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety and efficacy of mirvetuximab this compound, a folate receptor alpha (FRα)-targeting antibody-drug conjugate (ADC), in combination with bevacizumab in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vjoncology.com [vjoncology.com]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Mirvetuximab this compound-gynx: first antibody/antigen-drug conjugate (ADC) in advanced or recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. adcreview.com [adcreview.com]
- 29. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Soravtansine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, also known as DM4, is a potent microtubule-inhibiting agent and a critical component of the antibody-drug conjugate (ADC) Mirvetuximab this compound. As a derivative of the natural product maytansine, this compound's complex chemical architecture and potent cytotoxicity make it a subject of significant interest in the field of oncology and targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for professionals in drug development and chemical research.
Chemical Structure of this compound
This compound is a thiol-containing maytansinoid designed for covalent attachment to a linker molecule, which in turn is conjugated to a monoclonal antibody. The presence of a thiol group allows for the formation of a cleavable disulfide bond with the linker, ensuring the stable circulation of the ADC and the targeted release of the cytotoxic payload within the cancer cell.
The core structure of this compound is derived from maytansinol (B1676226), which is obtained through the reductive cleavage of the C-3 ester of Ansamitocin P-3, a natural product produced by fermentation of the microorganism Actinosynnema pretiosum. The maytansinoid scaffold is a 19-membered ansa macrolide, characterized by a chlorinated benzene (B151609) ring. The key structural feature of this compound is the N-methyl-L-alanine side chain esterified at the C-3 position, which is further functionalized with a thiol-bearing moiety to facilitate linker conjugation.
Table 1: Chemical Properties of this compound (DM4)
| Property | Value |
| Chemical Formula | C38H54ClN3O10S |
| Molecular Weight | 780.37 g/mol |
| CAS Number | 796073-69-3 |
| IUPAC Name | (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl N-(4-mercapto-4-methylpentanoyl)-N-methyl-L-alaninate |
| Synonyms | DM4, Ravtansine |
Synthesis of this compound (DM4)
The synthesis of this compound is a semi-synthetic process that begins with the isolation of Ansamitocin P-3. The overall synthesis can be conceptually divided into three main stages:
-
Preparation of Maytansinol: The starting material, Ansamitocin P-3, is subjected to reductive cleavage to remove the C-3 acyl group, yielding the core scaffold, maytansinol.
-
Synthesis of the Thiol-Containing Side Chain: A custom side chain, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, is synthesized. This side chain contains the necessary functionality for both esterification to maytansinol and subsequent linker attachment.
-
Esterification and Deprotection: Maytansinol is esterified with the synthesized side chain. The resulting intermediate, a disulfide-protected form of this compound, is then deprotected to yield the final thiol-containing product.
Experimental Protocols
Stage 1: Preparation of Maytansinol from Ansamitocin P-3
The conversion of Ansamitocin P-3 to maytansinol is a critical step that involves the selective cleavage of the ester bond at the C-3 position.
-
Reaction: Reductive cleavage of the C-3 ester of Ansamitocin P-3.
-
Reagents and Conditions: While various reducing agents can be employed, lithium aluminum hydride (LiAlH4) has been historically used. However, this method can lead to low yields and side products. Milder and more selective reducing agents are often preferred in modern synthetic routes.
-
Purification: The resulting maytansinol is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography.
Stage 2: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (Side Chain)
This multi-step synthesis builds the custom side chain that will be attached to the maytansinol core.[1]
-
Preparation of 4-Mercapto-4-methylpentanoic acid:
-
Isobutylene sulfide (B99878) is reacted with the anion of acetonitrile (B52724) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.
-
The resulting mercapto compound is hydrolyzed with a base to yield 4-mercapto-4-methylpentanoic acid.[1]
-
Yield: Approximately 39%.[1]
-
-
Formation of the Disulfide:
-
Activation of the Carboxylic Acid:
-
Coupling with N-methyl-L-alanine:
Stage 3: Esterification and Final Deprotection
-
Esterification of Maytansinol:
-
Maytansinol is reacted with the synthesized side chain, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, in dichloromethane.[1]
-
The coupling is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of zinc chloride (ZnCl2) in diethyl ether.[1] This reaction produces a mixture of diastereomers (L-DM4SMe and D-DM4SMe).[1]
-
Purification: The diastereomers are separated by High-Performance Liquid Chromatography (HPLC) using a cyano-bonded column to isolate the desired L-amino acid-containing isomer.[1]
-
-
Deprotection to Yield this compound (DM4):
-
The purified L-DM4SMe is reduced with a reducing agent such as dithiothreitol (B142953) (DTT) to cleave the disulfide bond and expose the free thiol group.[1]
-
Final Product: this compound (DM4).[1]
-
Purification: The final product is purified by HPLC, again using a cyano-bonded column.[1]
-
Table 2: Summary of Quantitative Data for this compound Synthesis
| Step | Product | Starting Materials | Reagents | Yield |
| 2.1 | 4-Mercapto-4-methylpentanoic acid | Isobutylene sulfide, Acetonitrile | n-BuLi, THF | ~39%[1] |
| 2.2 | 4-Methyl-4-(methyldithio)pentanoic acid | 4-Mercapto-4-methylpentanoic acid | MeSSO2Me | ~70%[1] |
| 2.3 | N-Hydroxysuccinimidyl 4-methyl-4-(methyldithio)pentanoate | 4-Methyl-4-(methyldithio)pentanoic acid | N-hydroxysuccinimide, EDC | ~90%[1] |
| 2.4 | N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine | NHS ester from 2.3, N-methyl-L-alanine | DME/Water | ~51%[1] |
| 3.1 & 3.2 | This compound (DM4) | Maytansinol, Side chain from 2.4 | DCC, ZnCl2, DTT | Not explicitly stated for the final two steps |
Synthesis of the sulfo-SPDB Linker
The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a key component for conjugating this compound to the antibody. It is a heterobifunctional crosslinker containing an NHS ester to react with lysine (B10760008) residues on the antibody and a pyridyldithio group to react with the thiol group of this compound. The sulfonate group enhances the water solubility of the linker.
While detailed, step-by-step industrial synthesis protocols are often proprietary, the synthesis generally involves the preparation of a pyridyldithio-containing carboxylic acid followed by esterification to introduce the N-hydroxysuccinimide group and subsequent sulfonation.
Mechanism of Action Workflow
This compound exerts its cytotoxic effect as the payload of the antibody-drug conjugate Mirvetuximab this compound. The following diagram illustrates the workflow of its mechanism of action.
Caption: Workflow of Mirvetuximab this compound's mechanism of action.
Conclusion
The chemical structure and synthesis of this compound are complex, reflecting its origin as a semi-synthetic derivative of a natural product. The multi-step synthesis requires careful control of reaction conditions and purification procedures to obtain the final potent cytotoxic agent. Understanding the intricacies of its synthesis is crucial for the development and manufacturing of this compound-containing antibody-drug conjugates, which represent a promising class of targeted cancer therapies. This guide provides a foundational understanding for researchers and professionals working in this exciting and rapidly evolving field.
References
The Discovery and Development of Soravtansine (IMGN853): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, also known as IMGN853, is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant promise in the treatment of folate receptor alpha (FRα)-positive cancers, particularly platinum-resistant ovarian cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical and clinical data for this compound.
This compound is composed of three key components: a humanized monoclonal antibody (M9346A) that targets FRα, a potent microtubule-disrupting agent, the maytansinoid DM4, as the cytotoxic payload, and a cleavable disulfide linker, sulfo-SPDB, that connects the antibody to the payload.[3][4] The average drug-to-antibody ratio (DAR) is approximately 3.5:1.[5] This design allows for the targeted delivery of a highly potent cytotoxic agent to tumor cells overexpressing FRα, thereby minimizing systemic toxicity.[6]
Mechanism of Action
The therapeutic action of this compound is a multi-step process initiated by the specific binding of the M9346A antibody to FRα on the surface of tumor cells.[7] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex.[6][7]
Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the sulfo-SPDB linker, releasing the DM4 payload.[7] Free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8][9]
A critical feature of this compound is its ability to induce a "bystander effect."[8] The released DM4 payload is membrane-permeable, allowing it to diffuse out of the targeted FRα-positive cancer cell and kill neighboring, antigen-negative tumor cells.[7] This is particularly important in treating heterogeneous tumors where FRα expression may vary.[7]
dot
Caption: Mechanism of action of this compound (IMGN853).
The downstream signaling cascade initiated by DM4-induced microtubule disruption culminates in apoptosis primarily through the intrinsic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][6][10]
dot
Caption: Downstream signaling of DM4-induced apoptosis.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent and specific cytotoxicity against FRα-expressing cancer cell lines. The cytotoxic effect is directly correlated with the level of FRα expression.
| Cell Line | Cancer Type | FRα Expression | IC50 (IMGN853) | Fold Increase in Cytotoxicity (vs. Isotype Control) | Reference |
| BIO(K)1 | Uterine Serous | High (2+) | Not Specified | 2.7-fold | [7] |
| END(K)265 | Endometrioid/Clear Cell | High (2+) | Not Specified | 10-fold | [7] |
| END(K)202 | Endometrioid | High (2+) | Not Specified | 14-fold | [7] |
| ARK20 | Uterine Serous | Low (1+) | No difference from control | Not Applicable | [7] |
| ARK1 | Uterine Serous | Negative (0) | No difference from control | Not Applicable | [7] |
In Vivo Efficacy
Preclinical studies using xenograft models of ovarian and endometrial cancer have shown significant anti-tumor activity of this compound.
| Tumor Model | Cancer Type | FRα Expression | Treatment Regimen | Key Outcomes | Reference |
| END(K)265 Xenograft | Endometrioid | High (2+) | Not Specified | Complete tumor resolution (p<0.001) | [7] |
| BIO(K)1 PDX | Uterine Serous | High (2+) | Two doses, once a week | 2-fold increase in median survival (39 vs 18 days, p<0.001) | [7] |
| OVCAR-3 Xenograft | Ovarian | Positive | Single IV injection (1.2, 2.5, 5.0 mg/kg) | MED: 1.2 mg/kg. Complete regressions: 4/6 (2.5 mg/kg), 6/6 (5.0 mg/kg) | [11] |
| IGROV-1 Xenograft | Ovarian | Positive | Single IV injection (2.5 mg/kg) | Strong anti-tumor activity, MED: 2.5 mg/kg | [11] |
| OV-90 Xenograft | Ovarian | Positive | Single IV injection (2.5 mg/kg) | Strong anti-tumor activity, MED: 2.5 mg/kg | [11] |
Clinical Development
This compound has undergone extensive clinical evaluation, primarily in patients with platinum-resistant ovarian cancer.
Phase I Expansion Study
A Phase I expansion study established the safety and preliminary efficacy of this compound.
| Patient Population | N | Prior Lines of Therapy (Median) | FRα Expression | ORR | Median PFS | Median DOR | Reference |
| Platinum-Resistant Ovarian Cancer | 46 | 4 | Positive (≥25% of cells with ≥2+ intensity) | 26% | 4.8 months | 19.1 weeks | [11][12] |
| Subset with ≤3 Prior Therapies | 23 | Not Specified | Low, Medium, or High | 39% | 6.7 months | 19.6 weeks | [13] |
| Subset with Medium/High FRα & 1-3 Prior Therapies | Not Specified | 1-3 | Medium or High | 44% | 6.7 months | Not Specified | [13] |
FORWARD I (Phase III)
The FORWARD I trial was a randomized Phase III study comparing this compound to investigator's choice of chemotherapy in platinum-resistant ovarian cancer.
| Population | Treatment Arm | N | ORR | Median PFS | Reference |
| FRα High | This compound | Not Specified | 24% | 4.8 months | [14] |
| Chemotherapy | Not Specified | 10% | 3.3 months | [14] | |
| ITT | This compound | 243 | Not Specified | Not Statistically Significant | [8] |
| Chemotherapy | 109 | Not Specified | Not Statistically Significant | [8] |
Although the primary endpoint of progression-free survival (PFS) in the intent-to-treat (ITT) population was not met, a prespecified analysis of the FRα-high population showed a trend towards improved PFS and a significantly higher objective response rate (ORR) for this compound compared to chemotherapy.[8]
SORAYA (Phase III)
The SORAYA trial was a single-arm Phase III study that evaluated this compound in patients with FRα-high, platinum-resistant ovarian cancer who had been previously treated with bevacizumab.
| Efficacy Endpoint | Result | 95% CI | Reference |
| ORR (Investigator Assessed) | 32.4% | 23.6% - 42.2% | [3] |
| ORR (Blinded Independent Central Review) | 31.6% | 22.4% - 41.9% | [3] |
| Complete Response | 5 patients | Not Applicable | [3] |
| Median Duration of Response (DOR) | 6.9 months | 5.6 - 9.7 months | |
| Disease Control Rate (DCR) | 51.4% | Not Applicable |
The SORAYA trial demonstrated clinically meaningful and durable responses with a manageable safety profile in this heavily pre-treated patient population.[3]
Experimental Protocols
Immunohistochemistry for FRα Expression (VENTANA FOLR1 Assay)
dot
Caption: Workflow for FRα Immunohistochemistry.
Principle: The VENTANA FOLR1 (FOLR1-2.1) RxDx Assay is a qualitative immunohistochemical assay that uses a mouse monoclonal anti-FOLR1 antibody to detect FRα protein in FFPE tissue specimens.
Procedure:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 4-5 µm and mounted on positively charged slides.[4]
-
Automated Staining: The assay is performed on a BenchMark ULTRA instrument.
-
Deparaffinization: Removal of paraffin (B1166041) wax.
-
Cell Conditioning: Antigen retrieval is performed using ULTRA CC1 solution.
-
Peroxidase Block: Endogenous peroxidase activity is blocked.
-
Primary Antibody Incubation: Slides are incubated with the VENTANA FOLR1 (FOLR1-2.1) primary antibody.
-
Detection: The OptiView DAB IHC Detection Kit is used for visualization, producing a brown precipitate at the site of antibody binding.
-
Counterstaining: Hematoxylin II is used to stain cell nuclei blue.
-
Bluing: A bluing reagent is applied.
-
-
Interpretation: Staining is assessed by a qualified pathologist. Only membranous staining is scored for intensity (0, 1+, 2+, 3+). A specimen is considered FRα-high if ≥75% of viable tumor cells exhibit moderate to strong (2+ or 3+) membrane staining.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, an isotype control ADC, and the naked antibody for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Bystander Effect Assay (Co-culture Method)
dot
Caption: Co-culture bystander effect assay workflow.
Principle: This assay quantifies the killing of antigen-negative cells when they are co-cultured with antigen-positive cells in the presence of an ADC.
Procedure:
-
Cell Preparation: FRα-positive and FRα-negative cell lines are fluorescently labeled with different markers (e.g., RFP and GFP, respectively).
-
Co-culture: The two cell lines are seeded together in the same wells of a microplate at a defined ratio.
-
Treatment: The co-culture is treated with this compound or a control ADC.
-
Monitoring: Cell viability is monitored over time using a live-cell imaging system.
-
Analysis: The number of viable FRα-negative cells (e.g., GFP-positive) is quantified to determine the extent of bystander killing.[3]
Conclusion
This compound (IMGN853) is a rationally designed ADC that effectively targets FRα-expressing tumors. Its mechanism of action, which includes potent microtubule disruption and a significant bystander effect, has translated into meaningful clinical activity, particularly in heavily pretreated, platinum-resistant ovarian cancer. The data from preclinical and clinical studies provide a strong rationale for its use in this patient population and support its ongoing investigation in other FRα-positive malignancies. This technical guide summarizes the key data and methodologies that underpin the development of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts [frontiersin.org]
- 4. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMGN853, a Folate Receptor-α (FRα)-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FRα-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells | Semantic Scholar [semanticscholar.org]
- 7. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 8. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
Soravtansine's Precision Assault on Folate Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soravtansine (formerly IMGN853) is a first-in-class antibody-drug conjugate (ADC) engineered to selectively target and eliminate cancer cells overexpressing Folate Receptor Alpha (FRα). This document provides a comprehensive technical overview of this compound's mechanism of action, from its high-affinity binding to FRα to the intracellular delivery of its potent cytotoxic payload, DM4. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the critical pathways and workflows involved in its development. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of targeted cancer therapeutics.
Introduction to this compound and Folate Receptor Alpha
This compound is an antibody-drug conjugate that consists of three main components: a humanized monoclonal antibody that specifically targets FRα, a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative), and a cleavable linker that connects the antibody to the payload.[1][2] The average drug-to-antibody ratio (DAR) for this compound is approximately 3.4.
Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, is a high-affinity folate transporter.[1] While its expression is restricted in normal tissues, FRα is frequently overexpressed in a variety of epithelial malignancies, making it an attractive target for cancer therapy.[1] This differential expression provides a therapeutic window for targeted agents like this compound.
Table 1: Folate Receptor Alpha (FRα) Expression in Various Cancers
| Cancer Type | Prevalence of FRα Expression | Citation |
| Ovarian Cancer | 76-89% | [3] |
| Non-Small Cell Lung Cancer | 14-74% | [3] |
| Mesothelioma | 72-100% | [3] |
| Endometrial Cancer | 20-50% | [3] |
| Triple-Negative Breast Cancer | 35-68% | [3] |
Mechanism of Action
The therapeutic action of this compound is a multi-step process that leverages the specific biology of FRα-expressing cancer cells.
-
Binding: The monoclonal antibody component of this compound binds with high affinity to FRα on the surface of tumor cells.
-
Internalization: Upon binding, the this compound-FRα complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, DM4.[3]
-
Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][4]
-
Bystander Effect: The DM4 payload and its metabolites are membrane-permeable, allowing them to diffuse into neighboring cancer cells, regardless of their FRα expression status, and induce cell death. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[2][3]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of Soravtansine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Soravtansine, a potent microtubule-disrupting maytansinoid, primarily in the context of its use in antibody-drug conjugates (ADCs) for the treatment of solid tumors. The most prominent example of a this compound-containing ADC is Mirvetuximab this compound (IMGN853), which targets folate receptor alpha (FRα).
Core Mechanism of Action
This compound, as the cytotoxic payload of an ADC, exerts its anti-tumor activity following a targeted delivery to cancer cells. The ADC binds to a specific antigen on the tumor cell surface, leading to internalization.[1] Once inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active drug.[1] this compound then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery essential for cell division leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1]
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies of Mirvetuximab this compound. It is important to note that comprehensive IC50 data across a wide range of solid tumor cell lines is not extensively published in the public domain. The data presented here is representative of the potent, nanomolar activity of this ADC against FRα-positive cancer cells.
Table 1: In Vitro Cytotoxicity of Mirvetuximab this compound (IMGN853)
| Cell Line | Cancer Type | FRα Expression | IC50 (approx.) | Fold Decrease in IC50 vs. Isotype Control | Reference |
| Ovarian Cancer Cell Lines | Epithelial Ovarian Cancer | Positive | Low Nanomolar | Not Reported | [2] |
| Uterine Serous Carcinoma PDX-derived | Uterine Serous Carcinoma | High (2+) | Not Reported | 2.7-fold | [3] |
Note: The level of FRα expression is a major determinant of sensitivity to Mirvetuximab this compound.[2]
Table 2: In Vivo Efficacy of Mirvetuximab this compound (IMGN853) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| FRα-positive Ovarian Cancer Xenografts | Epithelial Ovarian Cancer | Mirvetuximab this compound | ~5 mg/kg | Highly active, causing complete or partial regressions | [2] |
| OV90 and IGROV-1 EOC cell line xenografts; Platinum-resistant EOC PDX model | Epithelial Ovarian Cancer | Mirvetuximab this compound + Bevacizumab | Not specified | Highly active, with a majority of animals having partial or complete tumor regression. The combination was substantially more than additive. | [4] |
| OV90 EOC xenografts | Epithelial Ovarian Cancer | Mirvetuximab this compound + Carboplatin (B1684641) | Not specified | More active than carboplatin + paclitaxel. | [4] |
| Platinum-resistant EOC PDX model | Epithelial Ovarian Cancer | Mirvetuximab this compound + Pegylated Liposomal Doxorubicin (PLD) | Not specified | Highly active and much more active than either agent alone. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound-containing ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effect of an ADC on cancer cell lines and to determine the IC50 value.
1. Cell Preparation and Seeding:
-
Culture the desired cancer cell lines (both antigen-positive and antigen-negative as controls) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in a volume of 50 µL.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[5]
2. ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC and control antibodies (e.g., naked antibody, non-binding ADC) at twice the desired final concentration.
-
Add 50 µL of the diluted ADC or control solutions to the respective wells, bringing the total volume to 100 µL. Include wells with medium only as a blank control.
-
Incubate the plate for a period that allows for the ADC to exert its effect, typically 48-144 hours.[5][6]
3. MTT Assay and Data Analysis:
-
Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[5][6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of a this compound-containing ADC.
1. Cell Preparation and Implantation:
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest and wash the cells, then resuspend them in a sterile, cold solution such as PBS or serum-free medium. A mixture with Matrigel may be used to improve tumor take rate.
-
Determine cell concentration and viability. The cell suspension should have high viability (>90%).
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[7]
2. Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups.[8]
3. Treatment Administration and Monitoring:
-
Prepare fresh dilutions of the ADC and control articles (e.g., vehicle, naked antibody, non-binding ADC) on the day of dosing.
-
Administer the treatment (e.g., via intravenous injection) according to the planned dosing schedule.
-
Monitor tumor growth by measuring tumor volume 2-3 times per week.
-
Record the body weight of the mice regularly as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
4. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of a this compound-containing ADC.
Experimental Workflow
Caption: Workflow for a preclinical in vivo xenograft study.
Logical Relationships in ADC Therapy
Caption: Logical flow from antigen expression to therapeutic outcome.
References
- 1. Portico [access.portico.org]
- 2. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. benchchem.com [benchchem.com]
In Vitro Cytotoxicity of Soravtansine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, also known as DM4, is a potent microtubule-targeting agent belonging to the maytansinoid family of cytotoxic compounds. It is a key component of several antibody-drug conjugates (ADCs), most notably Mirvetuximab this compound, where it serves as the cytotoxic payload. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing available cytotoxicity data, and providing comprehensive experimental protocols for its evaluation in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[1] Maytansinoids, including this compound, bind to tubulin and inhibit its polymerization. This interference with microtubule assembly and function leads to a cascade of cellular events, beginning with mitotic arrest and culminating in apoptosis.[1]
The primary mechanism of cell death induced by this compound is through the intrinsic apoptotic pathway, triggered by the cellular stress resulting from microtubule disruption.[1]
Data Presentation: In Vitro Cytotoxicity of this compound (DM4)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes available IC50 values for this compound (DM4) and the ADC Mirvetuximab this compound in various cancer cell lines. It is important to note that the potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental conditions.[1]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound (DM4) | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [2][3] |
| Mirvetuximab this compound | MDA-MB-231 | Breast Cancer | 25 | [4] |
| Mirvetuximab this compound | JAR_R_SK | Choriocarcinoma | Highly Sensitive | [4] |
| Mirvetuximab this compound | NOY1_R_SK | Ovarian Yolk Sac Tumor | Highly Sensitive | [4] |
| Mirvetuximab this compound | NCCIT_R_CZ | Embryonal Carcinoma | Highly Sensitive | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DM4) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[5]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[5]
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DM4)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DM4)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflows for in vitro cytotoxicity assays.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties of Soravtansine's Maytansinoid DM4 Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soravtansine, and its cytotoxic payload, the maytansinoid DM4, represent a significant advancement in the field of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core properties of DM4, intended for researchers, scientists, and drug development professionals. We delve into its mechanism of action as a potent microtubule inhibitor, its metabolism to the active S-methyl-DM4 metabolite, and its critical role in exerting a powerful bystander effect. This document compiles quantitative data on its cytotoxicity across various cancer cell lines, details key experimental protocols for its evaluation, and presents visual representations of its molecular interactions and experimental workflows to facilitate a deeper understanding of this important ADC payload.
Introduction
Maytansinoids are a class of potent antimitotic agents originally isolated from plants of the Maytenus genus. Their high cytotoxicity, while a desirable trait for cancer therapy, initially limited their clinical use due to systemic toxicity. The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism to harness the power of maytansinoids like DM4, the payload of this compound (also known as IMGN853)[1]. DM4 is a synthetic derivative of maytansine, engineered to be linked to a monoclonal antibody via a cleavable linker[1][2]. This targeted approach ensures that the potent cytotoxic effects of DM4 are primarily exerted on antigen-expressing tumor cells, thereby improving the therapeutic index.
Physicochemical Properties
DM4, chemically named N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, is a thiol-containing maytansinoid[3][4][5][6]. This thiol group is crucial for its conjugation to antibodies through linkers such as disulfide-containing linkers. The lipophilic nature of DM4 and its metabolites is a key property that allows them to diffuse across cell membranes, a critical factor for the bystander effect[3][7].
Mechanism of Action: Microtubule Disruption
The primary mechanism of action of DM4 is the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitosis[8][9][10].
-
Binding to Tubulin: DM4 binds to tubulin, the fundamental protein subunit of microtubules[7][9].
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules[7][9][11].
-
Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase[8].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell[1][8].
The active metabolite of DM4, S-methyl-DM4, is a potent suppressor of microtubule dynamic instability[7][12].
Quantitative Data: Inhibition of Microtubule Assembly
The inhibitory effect of DM4 and its metabolite on microtubule assembly has been quantified by measuring the half-maximal inhibitory concentration (IC50).
| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |
| Maytansine | 1 ± 0.02 | [7][13] |
| S-methyl DM1 | 4 ± 0.1 | [7][13] |
| S-methyl DM4 | 1.7 ± 0.4 | [7][13] |
Metabolism of DM4
Upon internalization of the ADC into a target cell and subsequent cleavage of the linker, DM4 is released into the cytoplasm. It is then metabolized to its active form, S-methyl-DM4[1]. This metabolite is also a potent microtubule inhibitor and is largely responsible for the cytotoxic and bystander effects of this compound-based ADCs[7].
Metabolism of this compound's DM4 Payload.
In Vitro Cytotoxicity
The cytotoxic potency of DM4 is a critical determinant of its efficacy as an ADC payload. This is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 of Free DM4 (nmol/L) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [14] |
| COLO 205 | Colon Cancer | Potent (specific value not provided) | [3] |
| A-375 | Melanoma | Potent (specific value not provided) | [3] |
| HT-29 | Colon Cancer | Potent (specific value not provided) | [14] |
Note: The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup. Direct comparison of IC50 values should be made with caution.
The Bystander Effect
A key feature of DM4-containing ADCs with cleavable linkers is their ability to induce a "bystander effect," killing not only the antigen-positive target cells but also adjacent antigen-negative tumor cells[3][7][15]. This is particularly important in heterogeneous tumors where antigen expression can be varied. The lipophilic and electrically neutral nature of the released S-methyl-DM4 metabolite allows it to diffuse across cell membranes and exert its cytotoxic effect on neighboring cells[7].
Quantitative Analysis of the Bystander Effect
The efficiency of the bystander effect can be quantified in co-culture assays by measuring the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC.
| ADC Payload | Linker Type | Bystander Effect Potential | Key Characteristics | Reference |
| DM4 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable, enabling efficient diffusion to neighboring cells. | [7][15] |
| MMAE | Cleavable (e.g., vc) | High | Monomethyl auristatin E is a highly permeable payload that demonstrates significant bystander killing. | [7] |
| DM1 | Non-cleavable (e.g., SMCC) | Low to None | The primary metabolite, Lys-SMCC-DM1, is charged and largely unable to cross cell membranes, thus limiting the bystander effect. | [7] |
Signaling Pathways
DM4-Induced Apoptosis
The mitotic arrest induced by DM4 triggers the intrinsic apoptotic pathway. This complex signaling cascade ultimately leads to the activation of executioner caspases and cell death.
DM4-Induced Intrinsic Apoptosis Pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
DM4 stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DM4 in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT Assay Experimental Workflow.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC containing a cleavable linker and DM4 payload
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 9:1, 1:1, 1:9). Include control wells with only Ag- cells.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Quantification of Bystander Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader or quantify the number of viable GFP-positive cells using high-content imaging.
-
Data Analysis: Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
Co-culture Bystander Effect Assay Workflow.
Conclusion
This compound's maytansinoid DM4 payload is a highly potent cytotoxic agent that has demonstrated significant promise in the targeted therapy of cancer. Its mechanism of action through microtubule disruption, coupled with its ability to induce a potent bystander effect, makes it a valuable component of modern antibody-drug conjugates. A thorough understanding of its properties, including its cytotoxicity, metabolism, and the signaling pathways it modulates, is crucial for the continued development and optimization of ADCs for cancer therapy. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in this field.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. adcreview.com [adcreview.com]
- 4. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Journey of a Targeted Warrior: An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Soravtansine
For Researchers, Scientists, and Drug Development Professionals
Soravtansine, a potent maytansinoid microtubule inhibitor, forms the cytotoxic payload of the antibody-drug conjugate (ADC) Mirvetuximab this compound (IMGN853). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a deep dive into its mechanism of action, clinical trial data, and the experimental methodologies that have defined our understanding of this targeted therapeutic.
Executive Summary
Mirvetuximab this compound is a first-in-class ADC directed against folate receptor alpha (FRα), a protein highly expressed in several epithelial cancers, including ovarian cancer.[1][2] The conjugate is designed to selectively deliver this compound (also known as DM4) to FRα-expressing tumor cells, thereby minimizing systemic exposure and associated toxicities.[3][4] Upon binding to FRα, the ADC is internalized, and this compound is released, leading to cell cycle arrest and apoptosis.[5][6] This guide will detail the absorption, distribution, metabolism, and excretion (ADME) of Mirvetuximab this compound and its released payload, this compound, alongside the pharmacodynamic effects observed in preclinical and clinical settings.
Mechanism of Action: A Targeted Intracellular Assault
The therapeutic effect of this compound is intrinsically linked to its delivery via the mirvetuximab antibody. The process can be delineated into several key steps:
-
Binding: The humanized anti-FRα monoclonal antibody component of Mirvetuximab this compound binds with high affinity to FRα on the surface of tumor cells.[5]
-
Internalization: This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex into the tumor cell.[5][7]
-
Payload Release: Within the acidic environment of the lysosome, the cleavable disulfide linker connecting the antibody to this compound is degraded, releasing the active cytotoxic payload (DM4).[6][7]
-
Microtubule Disruption: Released this compound (DM4) binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][8]
-
Bystander Effect: The released DM4 metabolites are capable of diffusing across cell membranes to kill neighboring antigen-negative tumor cells, an effect known as bystander killing.[5][8]
Signaling Pathway
Caption: Mechanism of action of Mirvetuximab this compound.
Pharmacokinetics: The Journey of the ADC and its Payload
The pharmacokinetic profile of Mirvetuximab this compound and its metabolites has been characterized in several clinical studies. A population pharmacokinetic model was developed based on data from 543 patients across three clinical trials.[9][10]
Absorption and Distribution
Mirvetuximab this compound is administered intravenously, ensuring 100% bioavailability.[7] Peak concentrations of the ADC are typically observed near the end of the infusion.[6] The steady-state volume of distribution for Mirvetuximab this compound is approximately 2.63 L.[6][9] The cytotoxic payload, DM4, and its metabolite, S-methyl-DM4, are highly protein-bound in human plasma (>99%).[7][11]
Metabolism and Elimination
The monoclonal antibody component of Mirvetuximab this compound is expected to be metabolized into smaller peptides through catabolic pathways.[6] The cytotoxic payload, DM4, is released via proteolytic cleavage of the linker.[6] Unconjugated DM4 is then reduced and S-methylated to form S-methyl-DM4. Both DM4 and S-methyl-DM4 are metabolized by CYP3A4.[6] The main metabolites detected in urine are S-methyl DM4 and DM4-sulfo-SPDB-lysine.[6][11]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Mirvetuximab this compound, DM4, and S-methyl-DM4.
| Parameter | Mirvetuximab this compound | DM4 | S-methyl-DM4 |
| Clearance (CL) | 0.0153 L/h[9][10] | 8.83 L/h[9][10] | 2.04 L/h[9][10] |
| Volume of Distribution (Vd) | 2.63 L (central compartment)[9][10] | 3.67 L (central compartment)[9][10] | 6.3 L (central compartment)[9][10] |
| Time to Peak Concentration (Tmax) | Near end of infusion[6] | ~2 days post-infusion[6][11] | ~3 days post-infusion[6][11] |
| Steady State | After one 3-week cycle[6][7] | After one 3-week cycle[6] | After one 3-week cycle[6] |
Pharmacodynamics: Clinical Efficacy and Safety
The clinical activity of Mirvetuximab this compound has been evaluated in patients with platinum-resistant ovarian cancer with high FRα expression. The pivotal SORAYA study, a single-arm phase II trial, provides significant insights into its pharmacodynamic effects.[12][13][14]
Efficacy in the SORAYA Trial
| Endpoint | Result | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 32.4%[12][14] | 23.6% to 42.2%[12][14] |
| - Complete Response (CR) | 4.8%[2] | - |
| - Partial Response (PR) | 26.9%[2] | - |
| Median Duration of Response (DOR) | 6.9 months[12][14][15] | 5.6 to 9.7 months[12][14] |
| Median Progression-Free Survival (PFS) | 4.3 months (Investigator assessed)[12] | 3.7 to 5.2 months[12] |
| 5.5 months (Blinded independent central review)[12][16] | 3.8 to 6.9 months[12] | |
| Median Overall Survival (OS) | 13.8 months[12] | 12.0 months to Not Reached[12] |
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) observed with Mirvetuximab this compound are generally manageable.[13][17]
| Adverse Event (All Grades) | Incidence | Grade ≥3 Incidence |
| Blurred Vision | 41%[12][14] | 6%[12][14] |
| Keratopathy | 29%[12][14] | 9%[14] |
| Nausea | 29%[12][14] | 0%[12][14] |
| Diarrhea | 33%[17] | 2%[17] |
| Fatigue | 31%[17] | 2%[17] |
| Dry Eye | 22%[17] | 1%[17] |
Experimental Protocols
The clinical development of Mirvetuximab this compound has been guided by a series of well-defined clinical trials. The following provides a generalized overview of the experimental design for a pivotal study like SORAYA (NCT04296890).[12][18]
Patient Selection and FRα Expression Assessment
-
Inclusion Criteria: Patients with platinum-resistant, high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer who have received one to three prior systemic treatment regimens.[12][18]
-
FRα Expression: Tumor FRα expression is assessed using the Ventana FOLR1 (Folate Receptor 1) Assay on archival tumor tissue. High FRα expression is typically defined as ≥75% of tumor cells staining with ≥2+ intensity.[16][18]
Dosing and Administration
-
Dosage: Mirvetuximab this compound is administered at a dose of 6 mg/kg based on adjusted ideal body weight (AIBW).[12][18]
-
Administration: The drug is administered as an intravenous (IV) infusion once every 3 weeks (one cycle).[12][18]
-
Treatment Duration: Patients continue treatment until disease progression or unacceptable toxicity.[12]
Efficacy and Safety Assessments
-
Tumor Response: Tumor response is evaluated by the investigator according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[18]
-
Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Ophthalmic examinations are conducted at baseline and prior to each dose.[12]
Experimental Workflow
Caption: Generalized workflow of a clinical trial for Mirvetuximab this compound.
Conclusion
This compound, when delivered as part of the ADC Mirvetuximab this compound, demonstrates a compelling pharmacokinetic and pharmacodynamic profile. Its targeted delivery to FRα-expressing tumors allows for potent anti-tumor activity while maintaining a manageable safety profile. The data from clinical trials like SORAYA have established Mirvetuximab this compound as a significant therapeutic advance for patients with platinum-resistant ovarian cancer. Ongoing research and future clinical trials will likely further elucidate the full potential of this targeted approach in various cancer types and in combination with other therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]
- 4. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mirvetuximab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 8. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of mirvetuximab this compound in patients with folate receptor-α positive ovarian cancer: The antibody-drug conjugate, payload and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Mirvetuximab this compound in Patients With Platinum-Resistant Ovarian Cancer With High Folate Receptor Alpha Expression: Results From the SORAYA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. SORAYA Trial: Mirvetuximab this compound Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Soravtansine: A Technical Guide to Overcoming Chemotherapy Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemotherapy resistance remains a paramount challenge in oncology, leading to treatment failure and disease progression in a significant portion of patients. Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters, is a primary mechanism by which cancer cells evade the cytotoxic effects of various chemotherapeutic agents. Soravtansine, a potent maytansinoid microtubule inhibitor, particularly when delivered as the payload of the antibody-drug conjugate (ADC) Mirvetuximab this compound, has demonstrated significant promise in overcoming these resistance mechanisms. This technical guide provides an in-depth analysis of this compound's role in circumventing chemotherapy resistance, detailing its mechanism of action, preclinical and clinical efficacy in resistant models, and the experimental protocols utilized to evaluate its activity.
Introduction to Chemotherapy Resistance
The development of resistance to chemotherapy is a complex and multifactorial process. Cancer cells can acquire resistance through various mechanisms, including:
-
Increased drug efflux: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[1][2]
-
Alterations in drug targets: Mutations or modifications of the drug's molecular target can reduce binding affinity and render the drug ineffective.
-
Enhanced DNA repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents can lead to cell survival.
-
Activation of pro-survival signaling pathways: Upregulation of pathways that inhibit apoptosis (programmed cell death) can confer resistance to cytotoxic drugs.[3]
-
Drug inactivation: Cancer cells may develop mechanisms to metabolize and inactivate chemotherapeutic agents.
This compound's unique properties and its targeted delivery via an ADC provide a multi-pronged approach to bypass several of these resistance mechanisms.
This compound's Mechanism of Action in Resistant Tumors
This compound is a potent microtubule-disrupting agent. Its mechanism of action, particularly in the context of the ADC Mirvetuximab this compound, is multifaceted and contributes to its efficacy in chemoresistant cancers.[4][5]
2.1. Targeted Delivery to Cancer Cells
Mirvetuximab this compound consists of a humanized monoclonal antibody that targets Folate Receptor Alpha (FRα), a protein highly overexpressed on the surface of several cancers, including a significant percentage of platinum-resistant ovarian cancers, while having limited expression in normal tissues.[6][7][8] This targeted delivery ensures that the cytotoxic payload, this compound (as DM4), is concentrated at the tumor site, minimizing systemic exposure and associated toxicities.
2.2. Internalization and Intracellular Payload Release
Upon binding to FRα, the ADC-receptor complex is internalized by the cancer cell through endocytosis.[5] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM4 payload into the cytoplasm.[5]
2.3. Disruption of Microtubule Dynamics
Once released, DM4 binds to tubulin, inhibiting its polymerization and disrupting the dynamics of microtubules.[9] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][10]
dot
References
- 1. FORWARD I: a Phase III study of mirvetuximab this compound versus chemotherapy in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Soravtansine Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, also known as Mirvetuximab this compound (IMGN853), is an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic potential in preclinical and clinical settings.[1] It is designed to target Folate Receptor alpha (FRα), a protein highly expressed on the surface of several solid tumors, including epithelial ovarian cancer.[2] This targeted delivery system allows for the selective administration of a potent cytotoxic agent, the maytansinoid DM4, to cancer cells, thereby minimizing systemic toxicity.[3] Preclinical evaluation of this compound in xenograft models is a critical step in its development, providing essential data on efficacy, pharmacokinetics, and tolerability.[1][4]
This document provides a detailed protocol for the treatment of xenograft models with this compound, based on findings from various preclinical studies. It is intended to serve as a comprehensive guide for researchers aiming to evaluate the antitumor activity of this agent.
Mechanism of Action
This compound's mechanism of action begins with the high-affinity binding of its antibody component to FRα on the tumor cell surface.[3] This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[3] Once inside the lysosome, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the maytansinoid DM4.[3] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.[1] A "bystander effect" has also been observed, where the released DM4 can diffuse into neighboring FRα-negative cancer cells, inducing their death as well.[4]
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the procedure for establishing and treating subcutaneous CDX models using FRα-expressing ovarian cancer cell lines.
Materials:
-
FRα-positive human ovarian cancer cell lines (e.g., OV90, IGROV-1)[2]
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (IMGN853)
-
Vehicle control (e.g., sterile PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal welfare and monitoring equipment
Procedure:
-
Cell Culture: Culture FRα-positive ovarian cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions using calipers.[5] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization: When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Drug Preparation and Administration:
-
Reconstitute and dilute this compound to the desired concentration in a sterile vehicle (e.g., PBS).
-
Administer this compound intravenously (IV) via the tail vein. A single dose of 2.5 mg/kg has been shown to be effective.[6][7]
-
Administer the vehicle control to the control group using the same volume and route of administration.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment and control groups.
-
Patient-Derived Xenograft (PDX) Model Protocol
This protocol describes the establishment and treatment of PDX models, which more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Fresh tumor tissue from consenting patients with ovarian cancer
-
Female immunodeficient mice (e.g., NOD-scid gamma (NSG))
-
Surgical tools for tissue processing
-
Growth media (e.g., DMEM/F-12) with supplements
-
Collagenase/hyaluronidase solution
-
Red blood cell lysis buffer
-
Matrigel
-
This compound (IMGN853) and vehicle
-
Standard animal housing and monitoring equipment
Procedure:
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue under sterile conditions.
-
Mechanically mince the tissue and then enzymatically digest it (e.g., using collagenase/hyaluronidase) to create a single-cell suspension.
-
Remove red blood cells using a lysis buffer.
-
Wash and resuspend the cells in a mixture of media and Matrigel.
-
-
Implantation: Subcutaneously implant tumor fragments (approximately 70 mg) or the cell suspension into the flank of immunodeficient mice.[8]
-
PDX Establishment and Expansion: Monitor mice for tumor growth. Once the initial tumors (F0 generation) reach approximately 1000-1500 mm³, they can be harvested and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
-
Treatment Study:
-
Once a sufficient number of mice with established PDX tumors of a suitable size (e.g., 150-200 mm³) are available, randomize them into treatment and control groups.
-
Administer this compound and vehicle as described in the CDX protocol. Dosing for PDX models has been reported in the range of 2.5 mg/kg to 5 mg/kg as a single IV injection.[5][6]
-
Monitor tumor growth, body weight, and overall health as previously described.
-
-
Data Collection and Analysis: Collect and analyze data on tumor volume and animal well-being as outlined in the CDX protocol.
Experimental Workflow
Caption: General workflow for this compound xenograft studies.
Data Presentation
Table 1: Summary of Cell Line-Derived Xenograft (CDX) Study Parameters
| Parameter | Description | Reference |
| Cell Lines | OV90, IGROV-1 (human ovarian cancer) | [2] |
| Animal Model | Female athymic nude mice | [8] |
| Implantation Site | Subcutaneous, flank | [8] |
| Tumor Inoculum | 5-10 x 10^6 cells per mouse | General Protocol |
| Treatment Start | Tumor volume of ~150 mm³ | General Protocol |
| Drug | This compound (IMGN853) | [2][4] |
| Dose | 1.2, 2.4, 5.0 mg/kg | [5] |
| Route | Intravenous (IV), single dose | [5] |
| Control | Vehicle (e.g., PBS) | [5] |
| Monitoring | Tumor volume and body weight twice weekly | [6] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | General Protocol |
Table 2: Summary of Patient-Derived Xenograft (PDX) Study Parameters
| Parameter | Description | Reference |
| Tumor Source | Platinum-resistant epithelial ovarian cancer | [2] |
| Animal Model | Female immunodeficient mice (e.g., NSG) | [9] |
| Implantation Site | Subcutaneous, flank | [8] |
| Implant Material | Tumor fragments (~70 mg) or cell suspension | [8] |
| Treatment Start | Established tumors (e.g., 150-200 mm³) | General Protocol |
| Drug | This compound (IMGN853) | [2][4] |
| Dose | 2.5 mg/kg | [6][7] |
| Route | Intravenous (IV), single dose | [7] |
| Control | Vehicle | [5] |
| Monitoring | Tumor volume and body weight twice weekly | [6] |
| Primary Endpoint | Tumor regression, survival | [10] |
Table 3: Efficacy of this compound in Combination Therapies in Xenograft Models
| Combination | Xenograft Model | Key Findings | Reference |
| This compound + Bevacizumab | OV90, IGROV-1, and platinum-resistant EOC PDX | Consistently more active than either agent alone, with a majority of animals having partial or complete tumor regression.[2] | [2] |
| This compound + Carboplatin (B1684641) | OV90 | More active than carboplatin + paclitaxel.[2] | [2] |
| This compound + Pegylated Liposomal Doxorubicin (PLD) | Platinum-resistant EOC PDX | Highly active and much more active than PLD or this compound alone.[2] | [2] |
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the research question, the specific cell lines or patient tissues used, and institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of IMGN853, an Antibody-Drug Conjugate Targeting Folate Receptor Alpha Linked to DM4, in Biologically Aggressive Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Constructing Potent Antibody-Drug Conjugates with the Maytansinoid Payload Soravtansine (DM4)
Application Notes & Protocols for Researchers
Introduction:
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. Soravtansine, also known as DM4, is a highly potent maytansinoid derivative that has emerged as a critical payload for ADCs in cancer therapy.[1][2] Maytansinoids exert their cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[1][3] This document provides detailed application notes and protocols for the construction, purification, and characterization of ADCs utilizing this compound. It is intended for researchers, scientists, and drug development professionals engaged in the creation of novel ADC therapeutics.
The most prominent example of a this compound-based ADC is Mirvetuximab this compound, an FDA-approved therapeutic for folate receptor-alpha (FRα) positive ovarian cancer.[2][4][5][6] This ADC consists of a chimeric IgG1 antibody targeting FRα, covalently linked to this compound (DM4) via a cleavable disulfide linker, sulfo-SPDB.[2][7] The average drug-to-antibody ratio (DAR) for this conjugate is approximately 3.5.[2]
Mechanism of Action:
The therapeutic action of a this compound-based ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[1][3] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[8][9] Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the active this compound payload.[8] The liberated this compound then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2][3] A notable feature of this compound is its ability to diffuse across cell membranes, enabling a "bystander effect" where it can kill neighboring antigen-negative tumor cells.[2][9]
Key Experimental Protocols
The following sections provide detailed protocols for the essential steps in constructing and evaluating this compound-based ADCs.
Protocol 1: Antibody Modification with a Heterobifunctional Linker
This protocol describes the initial step of modifying the antibody with a linker, such as sulfo-SPDB, to introduce a reactive group for subsequent conjugation with this compound. This process typically targets lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer: e.g., Potassium phosphate (B84403) buffer with NaCl and EDTA
-
Sulfo-SPDB linker or other suitable NHS-ester containing linker
-
Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
-
Size-Exclusion Chromatography (SEC) columns for buffer exchange (e.g., Sephadex G25)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the conjugation buffer.
-
Adjust the antibody concentration to a range of 5-10 mg/mL.[1]
-
-
Linker Preparation:
-
Dissolve the sulfo-SPDB linker in a small volume of anhydrous DMA or DMSO to create a stock solution.
-
-
Modification Reaction:
-
Purification of Modified Antibody:
-
Remove excess, unreacted linker by SEC (e.g., Sephadex G25 column) equilibrated with the conjugation buffer.
-
Protocol 2: Conjugation of this compound to the Modified Antibody
This protocol details the conjugation of the thiol-containing this compound payload to the linker-modified antibody.
Materials:
-
Linker-modified antibody from Protocol 1
-
This compound (DM4)
-
Anhydrous DMA or DMSO
-
Conjugation Buffer
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
This compound Preparation:
-
Dissolve the this compound payload in a small amount of anhydrous DMA or DMSO.[1]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the modified antibody solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching solution, such as N-acetylcysteine, to the reaction mixture to cap any unreacted linkers.[1]
-
Protocol 3: ADC Purification and Characterization
This section outlines the purification of the newly formed ADC and the analytical methods to characterize its key properties.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system[10]
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (optional)
Procedure:
-
Purification:
-
Characterization:
-
Protein Concentration: Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.[11]
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at both 252 nm (for maytansinoids) and 280 nm (for the antibody). The DAR can be calculated using the molar extinction coefficients of the drug and the antibody.[11]
-
HIC: HIC can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR1, DAR2, etc.). The average DAR is calculated by the weighted average of the peak areas.[1]
-
Mass Spectrometry: This method provides a more precise determination of the DAR and the distribution of different drug-loaded species.
-
-
Purity and Aggregation Assessment: Analyze the purified ADC for purity and the presence of aggregates using SEC-HPLC.[11]
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and control antibody
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[11]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a control antibody in complete medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.[1]
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Cell Viability Measurement:
-
Data Analysis:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based ADCs, primarily drawing from the clinical data of Mirvetuximab this compound.
Table 1: Physicochemical and In Vitro Characteristics
| Parameter | Value | Reference |
| Payload | This compound (DM4) | [2] |
| Linker | sulfo-SPDB (cleavable disulfide) | [2] |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 | [2] |
| In Vitro IC50 | pM to low nM range in antigen-positive cells | [13] |
Table 2: Clinical Efficacy of Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer (SORAYA Trial)
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 31.7% | 22.9% - 41.6% | [14] |
| Complete Response (CR) | 4.8% | - | [14] |
| Partial Response (PR) | 26.9% | - | [14] |
| Median Duration of Response (DOR) | 6.9 months | 5.6 - 9.7 months | [14] |
Table 3: Clinical Efficacy of Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer (MIRASOL Trial)
| Efficacy Endpoint | Mirvetuximab this compound | Chemotherapy | Reference |
| Median Overall Survival (OS) | 16.46 months | 12.75 months | [15] |
| Median Progression-Free Survival (PFS) | 5.62 months | 3.98 months | [15] |
| Objective Response Rate (ORR) | 42.3% | 15.9% | [15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mirvetuximab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]
- 4. Mirvetuximab this compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirvetuximab this compound-gynx: first antibody/antigen-drug conjugate (ADC) in advanced or recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Exploring the therapeutic use and outcome of antibody-drug conjugates in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Soravtansine Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, a potent microtubule inhibitor, is the cytotoxic payload in the antibody-drug conjugate (ADC) Mirvetuximab this compound. This ADC targets Folate Receptor Alpha (FRα), a protein often overexpressed in various cancers, including ovarian cancer.[1][2] Upon binding to FRα, Mirvetuximab this compound is internalized by the cancer cell.[3] Inside the cell, the linker is cleaved, releasing this compound (DM4), which then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3][4]
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound and this compound-containing ADCs. The described methods will enable researchers to evaluate cytotoxicity, induction of apoptosis, effects on the cell cycle, and the bystander killing effect.
Mechanism of Action of this compound (DM4)
This compound exerts its cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[4][5] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of this compound's efficacy involves a panel of assays to determine its cytotoxic and mechanistic effects.
| Assay Type | Principle | Key Readouts |
| Cytotoxicity Assay (e.g., MTT) | Measures the metabolic activity of viable cells, which is proportional to the number of living cells.[6] | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assay (e.g., Annexin V/PI) | Detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane integrity.[7] | Percentage of apoptotic and necrotic cells |
| Cell Cycle Analysis | Quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8] | Percentage of cells in G2/M arrest |
| Bystander Effect Assay | Measures the ability of the released payload from target cells to kill neighboring antigen-negative cells.[9] | Percentage of bystander cell death |
| Tubulin Polymerization Assay | Measures the effect of the compound on the in vitro assembly of purified tubulin into microtubules.[10] | Inhibition of tubulin polymerization |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT-Based)
This protocol describes a method to determine the cytotoxic effect of this compound on a monolayer of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11][12]
Materials:
-
Target cancer cell lines (FRα-positive and FRα-negative controls)
-
Complete cell culture medium
-
This compound (or ADC) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-only control.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the dark to dissolve the formazan crystals.[11]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13][14][15]
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use single-stained controls for compensation.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Mirvetuximab this compound? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Soravtansine (IMGN853) in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Soravtansine (IMGN853) in preclinical models. The information is compiled from various preclinical studies and is intended to facilitate the design and execution of in vivo experiments.
Introduction to this compound (IMGN853)
Mirvetuximab this compound, also known as IMGN853, is an antibody-drug conjugate (ADC) that targets Folate Receptor Alpha (FRα), a protein highly expressed in several solid tumors, including ovarian and endometrial cancers.[1][2] The ADC consists of a humanized anti-FRα monoclonal antibody, a cleavable linker, and the potent microtubule-disrupting agent DM4, a maytansinoid derivative.[3][4] Upon binding to FRα on the surface of cancer cells, this compound is internalized, and the cytotoxic payload, DM4, is released, leading to cell cycle arrest and apoptosis.[3]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various preclinical models as reported in the literature.
Table 1: this compound Dosage and Administration in Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference(s) |
| Ovarian Cancer | OVCAR-3 | CB.17 SCID | 1.2, 2.5, 5.0 | Intravenous | Single injection | [2] |
| Ovarian Cancer | IGROV-1 | CB.17 SCID | 2.5 | Intravenous | Single injection | [2] |
| Ovarian Cancer | OV-90 | CB.17 SCID | 2.5, 3.0 | Intravenous | Single injection | [2][5] |
| Ovarian Cancer | OV-90 | SCID | 2.5 | Intravenous | Single administration | [5] |
| Endometrial Cancer | END(K)265 | CB-17/SCID | 5.0 | Retro-orbital Intravenous | Weekly for 2 doses | [1] |
Table 2: this compound Dosage and Administration in Patient-Derived Xenograft (PDX) Models
| Tumor Type | PDX Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference(s) |
| Uterine Serous Carcinoma | BIO(K)1 | Not Specified | 5.0 | Intravenous | Weekly for 2 doses | [1] |
| Platinum-Resistant Ovarian Cancer | Not Specified | SCID | 5.0 | Not Specified | Two consecutive weekly doses | [5] |
| Platinum-Sensitive Ovarian Cancer | Not Specified | SCID | 2.5, 5.0 | Not Specified | Single administration or two consecutive weekly doses | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Reconstitution: While specific reconstitution protocols for preclinical research are not extensively detailed in the public domain, ADCs are typically supplied as lyophilized powders and reconstituted with a sterile diluent, such as sterile water for injection or phosphate-buffered saline (PBS), to a specific concentration. It is crucial to follow the manufacturer's instructions for the specific lot of this compound being used.
-
Dilution: Following reconstitution, the this compound solution is typically diluted in a sterile, biocompatible vehicle suitable for intravenous administration, such as PBS or 0.9% saline. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 100-200 µL for a mouse).
-
Handling: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a designated biological safety cabinet.
Administration of this compound
-
Route of Administration: The most common route of administration for this compound in preclinical models is intravenous (IV) injection.[1][2] This ensures systemic delivery of the ADC. The retro-orbital route is a specific method of IV injection that has been reported.[1]
-
Procedure (Intravenous Injection via Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with an alcohol pad.
-
Using a sterile insulin (B600854) syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared this compound solution into one of the lateral tail veins.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Tumor Implantation and Measurement
-
Cell-Derived Xenografts (CDX):
-
Culture the desired cancer cell line (e.g., OVCAR-3, IGROV-1, OV-90 for ovarian cancer) under standard conditions.
-
Harvest and resuspend the cells in a sterile medium, often mixed with an extracellular matrix like Matrigel, to a final concentration suitable for injection.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Allow the tumors to establish and reach a predetermined size (e.g., approximately 100-200 mm³) before initiating treatment.[2]
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from a patient.
-
Implant small fragments of the tumor tissue subcutaneously or orthotopically into immunocompromised mice.
-
Passage the tumors through subsequent generations of mice to expand the model.
-
Once tumors reach the desired size, randomize the mice into treatment groups.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) regularly (e.g., twice weekly) using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor and record the tumor growth over the course of the study.
-
Efficacy and Toxicity Assessment
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Compare the tumor volume in the this compound-treated groups to the vehicle control group. TGI is often expressed as a percentage.
-
Tumor Regression: Monitor for a decrease in tumor size from the baseline measurement. Complete or partial regressions are significant indicators of efficacy.[2]
-
Survival Analysis: In some studies, the endpoint may be overall survival, with the time to a predetermined tumor volume endpoint or death recorded.[1]
-
-
Toxicity Evaluation:
-
Body Weight: Monitor the body weight of the animals regularly (e.g., twice weekly) as a general indicator of health and toxicity. Significant weight loss can be a sign of adverse effects.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, posture, or grooming.
-
Hematological and Clinical Chemistry Analysis: At the end of the study, blood samples can be collected to assess hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Histopathology: Collect major organs at necropsy for histopathological examination to identify any treatment-related tissue damage.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound (IMGN853).
Preclinical Experimental Workflow
Caption: General workflow for a preclinical this compound efficacy study.
Considerations for Syngeneic Models
While the majority of published preclinical data for this compound focuses on xenograft and PDX models, its combination with immune checkpoint inhibitors suggests its potential utility in immunocompetent syngeneic models.[1] In such models, the interaction between the ADC and the host immune system can be evaluated. Researchers planning to use this compound in syngeneic models should consider the following:
-
FRα Expression: Ensure that the chosen syngeneic cell line (e.g., from mouse origin) expresses sufficient levels of FRα to allow for ADC targeting.
-
Immunogenicity: As this compound contains a humanized antibody, its potential immunogenicity in mice should be considered, which might affect long-term studies.
-
Immune Monitoring: Incorporate immune cell profiling (e.g., by flow cytometry or immunohistochemistry) of the tumor microenvironment to assess the immunomodulatory effects of this compound, both alone and in combination with other immunotherapies.
Conclusion
This compound has demonstrated significant antitumor activity in a variety of preclinical models of FRα-expressing cancers. The provided data and protocols offer a foundation for designing and conducting further in vivo studies to explore its therapeutic potential. Careful consideration of the tumor model, dosage, administration schedule, and endpoints is crucial for obtaining robust and translatable results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Soravtansine-Induced Apoptosis: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – As the landscape of cancer therapeutics evolves, targeted treatments like Soravtansine (also known as Mirvetuximab this compound or MIRV) are at the forefront of precision medicine. This compound is an antibody-drug conjugate (ADC) that specifically targets the folate receptor alpha (FRα), which is overexpressed in various epithelial malignancies, including ovarian cancer.[1][2][3] Its mechanism of action involves the intracellular release of the potent microtubule-disrupting agent DM4, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4][5] For researchers and drug development professionals, accurate and reliable methods for detecting and quantifying this compound-induced apoptosis are crucial for evaluating its efficacy and understanding its cellular effects. These application notes provide detailed protocols for key assays used to measure apoptosis in response to this compound treatment.
Mechanism of Action of this compound
This compound consists of a humanized anti-FRα monoclonal antibody linked to the maytansinoid DM4.[1] Upon binding to FRα on the surface of tumor cells, the ADC is internalized through endocytosis.[1] Inside the cell, the linker is cleaved, releasing DM4, which then binds to tubulin and disrupts microtubule dynamics. This interference with the cytoskeleton leads to mitotic arrest and ultimately triggers the apoptotic cascade.[1][4][5]
Quantitative Analysis of this compound's Efficacy
The cytotoxic effect of this compound can be quantified through viability and apoptosis assays. Below is a summary of quantitative data from a study on cisplatin-resistant germ cell tumor cells.
| Cell Line | Assay | Parameter | Value | Reference |
| TCam2_R_SK | Luminescent Cell Viability Assay | IC50 | 6.25 nM | [1] |
| NT2_R_SK | Kinetic Apoptosis Assay (Caspase-3/7) | Onset of Apoptosis | 36 hours post-treatment | [1] |
Key Methods for Detecting this compound-Induced Apoptosis
Several well-established methods can be employed to detect and quantify apoptosis following treatment with this compound. Each assay targets a different hallmark of the apoptotic process.
Annexin V/Propidium Iodide (PI) Staining for Early Apoptosis
Application Note:
The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol: Annexin V/PI Staining
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired duration (e.g., 36-48 hours).
-
Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (untreated) controls.
-
Harvest cells, including the supernatant which may contain detached apoptotic cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase Activity Assays for Executioner Caspase Activation
Application Note:
A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspase-3 and Caspase-7 are the primary executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical changes of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure the activity of these caspases. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated Caspase-3 and -7, leading to the generation of a luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with a range of this compound concentrations and include appropriate controls.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL Assay for DNA Fragmentation
Application Note:
During the later stages of apoptosis, endonucleases cleave the chromosomal DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting these DNA fragments. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of the DNA fragments with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.
Protocol: TUNEL Assay (Fluorescence Microscopy)
-
Sample Preparation:
-
Culture cells on coverslips or in chamber slides and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTP).
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
-
Staining and Visualization:
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blotting for Apoptosis-Related Proteins
Application Note:
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway. This compound-induced apoptosis can be monitored by examining the cleavage of caspase substrates like PARP and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The methods described in these application notes provide a comprehensive toolkit for researchers to investigate and quantify this compound-induced apoptosis. The choice of assay will depend on the specific research question, available equipment, and the desired endpoint. A multi-parametric approach, combining several of these techniques, is recommended for a thorough characterization of the apoptotic response to this compound.
References
- 1. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirvetuximab this compound for the treatment of epithelial ovarian, fallopian tube, or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for Folate Receptor Alpha to Predict Soravtansine Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Folate Receptor alpha (FRα) immunohistochemistry (IHC) as a predictive biomarker for the response to Soravtansine (Mirvetuximab this compound).
Introduction
Folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein encoded by the FOLR1 gene, is a high-affinity folate transporter.[1][2] While its expression is restricted in normal tissues, FRα is frequently overexpressed in various epithelial malignancies, including a significant proportion of high-grade serous ovarian carcinomas.[1][2] This differential expression makes it an attractive target for cancer therapy.[1] this compound is an antibody-drug conjugate (ADC) that specifically targets FRα.[3][4] It consists of a humanized anti-FRα monoclonal antibody, a cleavable linker, and a potent microtubule-disrupting agent, DM4.[3][4] Upon binding to FRα on tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[4][5] Clinical trials have demonstrated a significant correlation between the level of FRα expression, as determined by IHC, and the clinical efficacy of this compound.[6][7] Consequently, FRα IHC has been established as an essential companion diagnostic to select patients who are most likely to benefit from this targeted therapy.[1][8]
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effect through a targeted delivery mechanism. The antibody component of the ADC binds with high affinity to FRα on the surface of tumor cells.[5] This binding triggers receptor-mediated endocytosis, internalizing the ADC-FRα complex.[3] Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM4 payload.[4] DM4 then disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately, apoptosis of the cancer cell.[4][5]
Beyond its role in folate transport, FRα is also implicated in intracellular signaling pathways that can promote tumorigenesis. Upon folate binding, FRα can activate signaling cascades, including the JAK/STAT3 pathway, which is involved in cell proliferation and survival.[9][10]
Caption: Mechanism of Action of this compound and FRα Signaling.
Quantitative Data Summary
The clinical utility of FRα IHC as a predictive biomarker for this compound response has been validated in several key clinical trials. The following tables summarize the efficacy data from the SORAYA and MIRASOL studies in patients with platinum-resistant ovarian cancer (PROC).
Table 1: Efficacy of this compound in FRα-High Platinum-Resistant Ovarian Cancer (SORAYA Trial)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 32.4% | 23.6% - 42.2% |
| Complete Response (CR) | 4.8% | - |
| Partial Response (PR) | 27.6% | - |
| Median Duration of Response (DOR) | 6.9 months | 5.6 - 9.7 months |
| Median Progression-Free Survival (PFS) | 4.3 months | 3.7 - 5.1 months |
Data from the single-arm phase 2 SORAYA trial in FRα-high patients with PROC who had received one to three prior therapies, including bevacizumab.[4][11]
Table 2: Efficacy of this compound vs. Chemotherapy in FRα-High Platinum-Resistant Ovarian Cancer (MIRASOL Trial)
| Efficacy Endpoint | This compound | Investigator's Choice Chemotherapy | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 5.62 months | 3.98 months | 0.65 (0.52 - 0.81); p < 0.0001 |
| Objective Response Rate (ORR) | 32.4% | 16.4% | - |
Data from the confirmatory, randomized phase 3 MIRASOL trial.[4]
Experimental Protocols
Accurate and reproducible assessment of FRα expression is critical for patient selection. The FDA-approved companion diagnostic is the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay.[8][12]
Protocol: Immunohistochemical Staining for Folate Receptor Alpha
This protocol is based on the use of the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay on a BenchMark series automated staining platform.
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue specimens from epithelial ovarian, fallopian tube, or primary peritoneal cancer.[13]
-
Cut tissue sections at 4-5 µm thickness and mount on charged slides.
-
Ensure tissue sections are properly fixed and processed to preserve antigenicity.
2. Deparaffinization and Rehydration:
-
Perform deparaffinization and rehydration on the automated stainer using proprietary reagents (e.g., EZ Prep).
3. Antigen Retrieval:
-
Utilize heat-induced epitope retrieval (HIER) with a proprietary buffer (e.g., Cell Conditioning 1) on the automated stainer.
4. Primary Antibody Incubation:
-
Primary Antibody: Mouse monoclonal anti-FOLR1 antibody, clone FOLR1-2.1.[1]
-
Incubate the slides with the primary antibody according to the manufacturer's instructions for the automated platform.
5. Detection System:
-
Use the OptiView DAB IHC Detection Kit, which employs a hapten-conjugated secondary antibody recognized by an anti-hapten-HRP complex.[13]
-
This system amplifies the signal for visualization.
6. Chromogen and Counterstain:
-
Apply DAB (3,3'-diaminobenzidine) as the chromogen, which produces a brown precipitate at the site of the target antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
7. Dehydration and Coverslipping:
-
Dehydrate the slides through graded alcohols and clear with xylene.
-
Coverslip using a permanent mounting medium.
8. Controls:
-
Positive Control: Use FFPE sections of normal fallopian tube, which shows high-intensity FRα staining.[13]
-
Negative Control: Use FFPE sections of normal ovary.[13] A non-specific mouse monoclonal antibody should also be run on a positive control slide to assess for non-specific staining.[13]
Caption: Immunohistochemistry (IHC) Workflow for FRα Detection.
Protocol: Scoring and Interpretation of FRα IHC Staining
Interpretation of FRα staining should be performed by a qualified pathologist. The scoring is based on the percentage of viable tumor cells showing membranous staining at different intensities.
1. Staining Intensity:
-
0 (Negative): No staining or faint, incomplete membrane staining in <1% of tumor cells.
-
1+ (Weak): Faint, partial, or circumferential membrane staining.
-
2+ (Moderate): Circumferential membrane staining of moderate intensity.
-
3+ (Strong): Intense, circumferential membrane staining.
2. Percentage of Stained Tumor Cells:
-
Estimate the percentage of viable tumor cells exhibiting membranous staining at each intensity level (1+, 2+, and 3+).
3. Final Score Calculation (PS2+ Score):
-
The final score is determined by the percentage of viable tumor cells with moderate (2+) to strong (3+) membrane staining.[1]
4. Interpretation for this compound Eligibility (FRα-High):
-
Positive (FRα-High): ≥75% of viable tumor cells exhibit moderate (2+) and/or strong (3+) membrane staining.[1][12][13]
-
Negative: <75% of viable tumor cells show moderate (2+) and/or strong (3+) membrane staining.[13]
Caption: Logical Flow for FRα IHC Scoring and Interpretation.
Conclusion
Immunohistochemical detection of Folate Receptor alpha is a critical and validated method for identifying patients with epithelial ovarian, fallopian tube, or primary peritoneal cancer who are likely to respond to this compound. Adherence to standardized and validated protocols for staining and interpretation is paramount to ensure accurate patient selection and to optimize the therapeutic benefit of this targeted ADC. The robust correlation between high FRα expression and clinical response underscores the importance of this biomarker in the era of personalized medicine for ovarian cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 4. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Characterization of folate receptor alpha (FRα) expression in archival tumor and biopsy samples from relapsed epithelial ovarian cancer patients: A phase I expansion study of the FRα-targeting antibody-drug conjugate mirvetuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. diagnostics.roche.com [diagnostics.roche.com]
- 13. doctors.anticancer.co.il [doctors.anticancer.co.il]
Application Notes and Protocols: In Vivo Imaging of Soravtansine Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soravtansine, a potent maytansinoid microtubule inhibitor, is the cytotoxic payload in the antibody-drug conjugate (ADC) Mirvetuximab this compound. Understanding the in vivo biodistribution of this compound is critical for optimizing ADC efficacy and minimizing off-target toxicity. These application notes provide detailed protocols for imaging and quantifying the distribution of this compound in preclinical animal models using radionuclide and fluorescence-based techniques. The methodologies described herein are essential for assessing payload delivery to the tumor, understanding its clearance, and elucidating mechanisms of action and resistance.
Core Methodologies for In Vivo Imaging of this compound
The distribution of this compound can be assessed through direct labeling of the payload or by utilizing dual-labeling strategies on the parent ADC to track both the antibody and the released payload. Key methodologies include:
-
Radionuclide-Based Imaging (PET/SPECT & Autoradiography): This is the gold standard for quantitative whole-body biodistribution. It involves labeling the this compound payload (or a non-metabolizable analogue) with a positron-emitting (e.g., ¹⁸F, ⁶⁴Cu, ⁸⁹Zr) or gamma-emitting (e.g., ¹¹¹In, ¹²⁵I) radionuclide. A particularly powerful approach is dual-isotope labeling, where the antibody and the payload are labeled with different radionuclides (e.g., ¹¹¹In on the antibody and ³H on this compound/DM4), allowing for simultaneous tracking.[1][2]
-
Fluorescence-Based Imaging: This method involves conjugating a fluorescent dye to the this compound payload. While offering lower tissue penetration than radionuclide imaging, it provides high-resolution imaging in superficial tumors and is invaluable for mechanistic studies at the cellular level, such as visualizing payload release and bystander effect.[3][4][5]
-
Mass Spectrometry Imaging (MSI): A label-free technique that can map the spatial distribution of this compound and its metabolites directly in tissue sections with high chemical specificity and spatial resolution.[6][7]
Quantitative Biodistribution Data
The following table summarizes representative quantitative data for the distribution of an ADC and its maytansinoid payload, derived from preclinical studies in tumor-bearing mouse models. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | Antibody (%ID/g at 96h) | Released Payload (this compound/DM4) (%ID/g at 96h) |
| Tumor (Antigen-Positive) | 15 - 25 | 1.5 - 3.0 |
| Blood | 5 - 10 | < 0.1 |
| Liver | 8 - 15 | 0.5 - 1.5 |
| Spleen | 3 - 7 | < 0.2 |
| Kidneys | 2 - 5 | < 0.2 |
| Lungs | 2 - 4 | < 0.1 |
| Muscle | 1 - 2 | < 0.1 |
Note: These values are illustrative and can vary significantly based on the specific ADC, animal model, tumor type, and time point. The data reflects the general trend of antibody accumulation in the tumor and liver, with subsequent release and lower-level distribution of the payload.
Experimental Protocols
Protocol 1: Dual-Isotope Quantitative Whole-Body Autoradiography (QWBA) for ADC and this compound Distribution
This protocol allows for the simultaneous quantitative assessment of both the antibody carrier and the released this compound payload.
1. Materials and Reagents:
-
Mirvetuximab this compound ADC
-
Chelating agent (e.g., DOTA-NHS ester) for antibody radiolabeling
-
Indium-111 (¹¹¹In) chloride
-
Tumor-bearing mice (e.g., female nude mice with FRα-positive ovarian cancer xenografts)
-
Anesthesia (e.g., isoflurane)
-
Carboxymethyl cellulose (B213188) (CMC) for embedding
-
Phosphor imaging screens for ³H and ¹¹¹In
-
Cryomicrotome
2. Preparation of Dual-Labeled ADC:
-
Synthesize the ADC using ³H-labeled DM4 as the payload.
-
Conjugate a chelator (e.g., DOTA-NHS ester) to the antibody component of the ³H-DM4-ADC.
-
Radiolabel the chelated ADC with ¹¹¹InCl₃ according to established protocols, followed by purification.
-
Determine the specific activity and radiochemical purity of the final dual-labeled ADC ([¹¹¹In]ADC-[³H]DM4).
3. Animal Study and Tissue Collection:
-
Administer a single intravenous (IV) dose of the dual-labeled ADC to tumor-bearing mice.
-
At predetermined time points (e.g., 24, 48, 96, 144 hours), euthanize cohorts of mice (n=3-5 per time point).
-
Immediately after euthanasia, freeze the entire mouse carcass in a hexane/dry ice bath and embed in a CMC block.
4. Autoradiography and Imaging:
-
Mount the frozen block in a cryomicrotome and collect whole-body sagittal sections (e.g., 40 µm thickness).
-
Expose the sections to a phosphor screen sensitive to ¹¹¹In for an appropriate duration.
-
After the ¹¹¹In signal has decayed (approx. 10 half-lives), expose the same sections to a tritium-sensitive phosphor screen.
-
Scan both screens using a phosphor imager to obtain digital autoradiographs for both the antibody ([¹¹¹In]) and the payload ([³H]).
5. Data Analysis:
-
Include radioactive standards in the tissue block to create a calibration curve.
-
Using imaging analysis software, draw regions of interest (ROIs) around various organs and the tumor in the digital autoradiographs.
-
Quantify the radioactivity in each ROI and convert it to %ID/g using the calibration curve.
-
Co-register the images for ¹¹¹In and ³H to visualize areas of colocalization and divergence, indicating intact ADC versus released payload.[1][2]
Protocol 2: Fluorescence Imaging of this compound Distribution in Tumors
This protocol is suitable for high-resolution visualization of payload distribution within tumor tissue.
1. Materials and Reagents:
-
Mirvetuximab this compound ADC
-
Near-infrared (NIR) fluorescent dye with an NHS-ester reactive group (e.g., Cy5-NHS or AF680-NHS)
-
Tumor-bearing mice with subcutaneously implanted tumors for easy imaging access
-
In vivo fluorescence imaging system (e.g., IVIS, FMT)
-
Anesthesia (e.g., isoflurane)
2. Preparation of Fluorescently Labeled ADC:
-
Conjugate the NIR dye to the antibody component of the this compound ADC via lysine (B10760008) residue chemistry. Aim for a low dye-to-antibody ratio (1-2) to minimize interference with ADC function.
-
Purify the fluorescent ADC using size exclusion chromatography to remove unconjugated dye.
-
Characterize the final product for concentration, dye-to-antibody ratio, and retained binding affinity.
3. In Vivo Fluorescence Imaging:
-
Acquire baseline fluorescence images of the tumor-bearing mice before injection.
-
Administer a single IV dose of the fluorescently labeled ADC.
-
At various time points (e.g., 6, 24, 48, 96 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
Ensure consistent imaging parameters (exposure time, filter sets, animal positioning) across all sessions.
4. Ex Vivo Organ Imaging and Analysis:
-
At the final time point, euthanize the mice and perfuse with saline to clear blood from the vasculature.
-
Dissect the tumor and major organs (liver, spleen, kidneys, etc.).
-
Arrange the organs on a non-fluorescent surface and image them using the fluorescence imager.
-
Quantify the average radiant efficiency in the ROIs for the tumor and each organ. Normalize the signal to the organ weight or area to compare relative uptake.[3]
5. (Optional) Confocal Microscopy:
-
Fix, embed (e.g., in OCT), and cryosection the excised tumor.
-
Mount the sections on slides and counterstain with nuclear (e.g., DAPI) and/or vascular markers.
-
Image the sections using a confocal microscope to visualize the subcellular distribution of the fluorescent ADC payload.
Signaling Pathway: this compound Mechanism of Action
This compound is released from the ADC following internalization into the target cancer cell. It then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. Dual-Isotope Cryoimaging Quantitative Autoradiography: Investigating Antibody-Drug Conjugate Distribution and Payload Delivery Through Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy Protocols for Soravtansine and Cisplatin in Preclinical Research
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The landscape of cancer therapy is increasingly moving towards combination regimens that leverage synergistic interactions between drugs with distinct mechanisms of action. This document outlines preclinical protocols for investigating the combination of Soravtansine, delivered via the antibody-drug conjugate (ADC) Mirvetuximab this compound, and the DNA-damaging agent, cisplatin (B142131). Mirvetuximab this compound targets Folate Receptor Alpha (FRα), which is overexpressed in several solid tumors, including ovarian cancer, to deliver the potent microtubule-disrupting agent, DM4 (a this compound derivative).[1][2] Cisplatin is a platinum-based chemotherapeutic that induces cancer cell apoptosis by forming DNA adducts and crosslinks, leading to the inhibition of DNA replication and transcription.[3] Preclinical and clinical studies have demonstrated the potential for synergy when combining Mirvetuximab this compound with platinum-based agents like carboplatin (B1684641), a close analog of cisplatin.[1][2] This combination is particularly relevant for overcoming platinum resistance, a significant challenge in cancer treatment.
Principle of the Combination Therapy
The synergistic anti-tumor effect of combining Mirvetuximab this compound and cisplatin is hypothesized to stem from their complementary mechanisms of action. Mirvetuximab this compound induces mitotic catastrophe by disrupting microtubule dynamics, while cisplatin induces DNA damage and apoptosis. The rationale for this combination includes:
-
Enhanced Apoptosis: The disruption of microtubule function by this compound (DM4) can sensitize cancer cells to the DNA damage-induced apoptosis caused by cisplatin.
-
Overcoming Resistance: Mirvetuximab this compound has shown efficacy in platinum-resistant cancer models, suggesting it may bypass or overcome mechanisms of resistance to cisplatin.
-
Targeted Delivery: The ADC-mediated delivery of this compound to FRα-expressing tumor cells minimizes systemic toxicity while concentrating the cytotoxic payload at the tumor site.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of Mirvetuximab this compound with platinum agents. As direct data for cisplatin is limited, data from carboplatin combination studies are provided as a relevant surrogate.
Table 1: In Vitro and In Vivo Efficacy of Mirvetuximab this compound and Carboplatin Combination
| Parameter | Finding | Cell/Tumor Model | Reference |
| In Vitro Effect | Synergistic antiproliferative effects | Ovarian Cancer Cell Lines | [1] |
| In Vivo Efficacy | Improved antitumor activity compared to monotherapy | Patient-Derived Xenograft Models (Ovarian Cancer) | [1][2] |
| In Vivo Efficacy | More efficacious than carboplatin + paclitaxel | OV90 Ovarian Tumor Xenograft Model | [2] |
Table 2: Clinical Trial Data for Mirvetuximab this compound and Carboplatin Combination (FORWARD II Study)
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 71% | Recurrent, platinum-sensitive ovarian cancer (n=17) | [4] |
| Median Progression-Free Survival (PFS) | 15 months | Recurrent, platinum-sensitive ovarian cancer (n=17) | [4] |
| ORR in Triplet Therapy (with Bevacizumab) | 83% | Recurrent, platinum-sensitive ovarian cancer (n=41) | [5] |
| Median PFS in Triplet Therapy (with Bevacizumab) | 13.5 months | Recurrent, platinum-sensitive ovarian cancer (n=41) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of Mirvetuximab this compound and cisplatin. These are based on established methodologies from studies with carboplatin and can be adapted for cisplatin.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of Mirvetuximab this compound and cisplatin, alone and in combination, and to quantify their synergistic interaction in FRα-positive cancer cell lines.
Materials:
-
FRα-positive cancer cell lines (e.g., IGROV-1, OVCAR-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mirvetuximab this compound (IMGN853)
-
Cisplatin
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Seed FRα-positive cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both Mirvetuximab this compound and cisplatin. For combination treatment, prepare a fixed-ratio dilution series of both drugs.
-
Treatment: Treat the cells with varying concentrations of Mirvetuximab this compound, cisplatin, or the combination. Include a vehicle control group.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
For combination treatment, use CompuSyn software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Mirvetuximab this compound and cisplatin, alone and in combination, in a murine xenograft model of human ovarian cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or nude mice)
-
FRα-positive ovarian cancer cells (e.g., OVCAR-3) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
Mirvetuximab this compound
-
Cisplatin
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant FRα-positive ovarian cancer cells (e.g., 5 x 10^6 cells in Matrigel) or PDX tissue fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
Mirvetuximab this compound alone (e.g., 5 mg/kg, intravenously, once a week)
-
Cisplatin alone (e.g., 3 mg/kg, intraperitoneally, once a week)
-
Mirvetuximab this compound + Cisplatin combination
-
-
Treatment Administration: Administer the treatments according to the specified doses and schedule for a defined period (e.g., 3-4 weeks).
-
Monitoring: Monitor tumor volume and body weight twice a week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combination Therapy
The combination of this compound (via Mirvetuximab this compound) and cisplatin impacts two critical cellular processes: microtubule dynamics and DNA integrity. The crosstalk between these pathways is thought to be a key driver of their synergistic anti-cancer activity. For instance, microtubule-targeting agents can interfere with the trafficking of DNA repair proteins, thereby enhancing the efficacy of DNA-damaging agents.[6]
Caption: Signaling pathway of this compound and cisplatin combination therapy.
Experimental Workflow for In Vitro Synergy Analysis
The following diagram illustrates the workflow for assessing the synergistic effects of Mirvetuximab this compound and cisplatin in vitro.
Caption: Workflow for in vitro synergy analysis.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the key steps in an in vivo study to evaluate the combination therapy in a xenograft model.
Caption: Workflow for in vivo xenograft study.
References
- 1. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Synergistic action of cisplatin and echistatin in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase 1b study of mirvetuximab this compound, a folate receptor alpha (FRα)-targeting antibody-drug conjugate, in combination with carboplatin and bevacizumab in patients with platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering FRα-Overexpressing Cancer Cell Lines for Preclinical Evaluation of Soravtansine
Introduction
Folate Receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, is a compelling target for cancer therapy due to its limited expression in normal tissues but significant overexpression in a variety of solid tumors, including ovarian, lung, and triple-negative breast cancers.[1][2][3] High FRα expression often correlates with advanced disease stage and poor prognosis, making it an ideal candidate for targeted therapies.[1][4][5]
Soravtansine (also known as Mirvetuximab this compound or IMGN853) is a first-in-class antibody-drug conjugate (ADC) that specifically targets FRα.[6][7] It consists of a humanized anti-FRα monoclonal antibody linked to the potent microtubule-disrupting agent DM4 (a maytansinoid derivative).[7][8] The ADC selectively binds to FRα on cancer cells, is internalized via receptor-mediated endocytosis, and releases its cytotoxic payload following lysosomal degradation, leading to cell cycle arrest and apoptosis.[6][9]
To facilitate the preclinical evaluation of this compound and similar FRα-targeting agents, it is essential to have robust in vitro models that accurately reflect the varying levels of FRα expression seen in patient tumors. Lentiviral transduction is a highly efficient method for creating stable cancer cell lines with controlled overexpression of a target protein. This document provides detailed protocols for generating FRα-overexpressing cell lines using lentiviral vectors and for subsequently evaluating the cytotoxic efficacy of this compound in these engineered models.
Protocol 1: Generation of FRα-Overexpressing Stable Cell Lines via Lentiviral Transduction
This protocol describes the generation of stable cancer cell lines overexpressing Folate Receptor alpha (FRα) by transducing a cell line with low endogenous FRα expression (e.g., SKOV3, OVCAR8) with a lentiviral vector encoding the human FOLR1 gene.
Materials
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (with low to moderate FRα expression)
-
Lentiviral transfer plasmid encoding human FOLR1 with a selectable marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Polybrene (Hexadimethrine bromide) stock solution (8 mg/mL)
-
Puromycin
-
Phosphate-Buffered Saline (PBS)
-
0.45 µm syringe filter
-
Reagents for qPCR and Flow Cytometry (for verification)
Methodology
Part A: Lentivirus Production in HEK293T Cells
-
Day 1: Seed HEK293T Cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Co-transfection.
-
Prepare the plasmid mixture in a sterile tube: 10 µg of FOLR1 transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Perform transfection according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 12-16 hours at 37°C, 5% CO2.
-
-
Day 3: Change Medium. Gently remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the plate and return it to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter. The viral stock can be used immediately or aliquoted and stored at -80°C.
-
Part B: Transduction of Target Cancer Cells
-
Day 1: Seed Target Cells. Seed your target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 2 x 10^5 cells/well).[10] Incubate overnight.
-
Day 2: Transduction.
-
Thaw the lentiviral stock on ice.
-
Remove the culture medium from the cells.
-
Prepare the transduction medium: For each well, add 1 mL of fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.[11]
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of multiplicities of infection (MOI) to optimize transduction efficiency.[10]
-
Gently swirl the plate to mix and incubate overnight at 37°C, 5% CO2.[11]
-
-
Day 3: Change Medium. Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.[10]
-
Day 5 Onwards: Antibiotic Selection.
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the culture medium.
-
Replace the selective medium every 3-4 days.
-
Continue selection for 10-14 days, or until non-transduced control cells are eliminated. The remaining pooled population is your FRα-overexpressing stable cell line.
-
Part C: Verification of FRα Overexpression
-
Quantitative PCR (qPCR): Extract total RNA from the stable cell line and the parental (non-transduced) cell line. Perform reverse transcription followed by qPCR using primers specific for FOLR1 to confirm increased mRNA expression.
-
Flow Cytometry: Stain the stable and parental cell lines with an anti-FRα antibody (e.g., Mov18) followed by a fluorescently-labeled secondary antibody to confirm increased surface protein expression.[12]
Caption: Workflow for generating FRα-overexpressing stable cell lines.
Table 1: Example Data for Verification of FRα Overexpression
| Cell Line | Relative FOLR1 mRNA Expression (Fold Change vs. Parental) | FRα Surface Expression (Mean Fluorescence Intensity) |
| Parental (FRα-Low) | 1.0 | 15.2 |
| Control Vector | 1.2 | 16.5 |
| FRα-Overexpressing | 45.8 | 350.7 |
Protocol 2: In Vitro Cytotoxicity Assay of this compound
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in the generated FRα-overexpressing cell line compared to its parental counterpart.
Materials
-
Parental (FRα-Low) and FRα-Overexpressing (FRα-High) cell lines
-
This compound (IMGN853)
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader (Luminometer or Fluorometer)
Methodology
-
Day 1: Seed Cells.
-
Harvest and count both parental and FRα-High cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Treat with this compound.
-
Prepare a 2X serial dilution series of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 pM to 100 nM).
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the appropriate wells in triplicate. Include "vehicle only" controls.
-
Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
-
Day 5/6: Measure Cell Viability.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each cell line.
-
Caption: Mechanism of action for the ADC this compound.
Table 2: Example Comparative In Vitro Cytotoxicity of this compound
| Cell Line | FRα Expression Level | This compound IC50 (pM) |
| Parental | Low | 8,500 |
| FRα-Overexpressing | High | 35 |
The protocols outlined provide a framework for developing essential tools for the study of FRα-targeted therapies. Creating isogenic cell lines with differential FRα expression allows for a controlled assessment of on-target activity and confirms that the cytotoxicity of agents like this compound is directly correlated with the expression level of its target.[8] This model system is invaluable for mechanism-of-action studies, screening of next-generation FRα-targeting ADCs, and investigating potential mechanisms of resistance.
References
- 1. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbiol.com [ijbiol.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Folate Receptor alpha–directed Antibody Therapies Restrict the Growth of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 7. Mirvetuximab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Soravtansine Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Soravtansine, a potent antibody-drug conjugate (ADC) targeting Folate Receptor Alpha (FRα). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at understanding and overcoming Soravansine resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mirvetuximab this compound?
A1: Mirvetuximab this compound is an antibody-drug conjugate that targets Folate Receptor Alpha (FRα), a protein often overexpressed on the surface of cancer cells, particularly in certain types of ovarian cancer.[1][2] The ADC consists of three key components:
-
A humanized monoclonal antibody that specifically binds to FRα.
-
A potent cytotoxic agent, DM4, which is a maytansinoid derivative that disrupts microtubule assembly.
-
A cleavable linker that connects the antibody to the DM4 payload.
Upon binding to FRα on the tumor cell surface, the entire ADC-receptor complex is internalized through endocytosis.[1] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the active DM4 payload. The released DM4 then binds to tubulin, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis (programmed cell death).[1][3]
Q2: What is the primary mechanism of acquired resistance to this compound in cancer cells?
A2: The most commonly cited mechanism of acquired resistance to Mirvetuximab this compound in preclinical models is the downregulation or loss of Folate Receptor Alpha (FRα) expression on the cancer cell surface. Since the ADC relies on FRα for cell entry, a reduction in the target receptor leads to decreased internalization of the drug and its cytotoxic payload, thereby rendering the cells less sensitive to treatment.
Q3: Can this compound exert any effect on nearby cancer cells that do not express FRα?
A3: Yes, this is known as the "bystander effect." The DM4 payload, once released inside the target FRα-positive cell, can in some forms diffuse across the cell membrane into adjacent tumor cells, regardless of their FRα expression status.[4] This allows this compound to induce cytotoxicity in neighboring antigen-negative cells, which is an important therapeutic advantage in heterogenous tumors where not all cells express the target receptor.
Q4: What are the main clinical strategies currently being investigated to overcome this compound resistance?
A4: The main strategies focus on combination therapies. Clinical trials have explored combining Mirvetuximab this compound with other anti-cancer agents to enhance its efficacy and overcome resistance. A notable combination is with bevacizumab, an anti-angiogenic agent.[5] This combination has shown encouraging activity in patients with platinum-resistant ovarian cancer.[5] Other combinations with agents like carboplatin (B1684641) and pembrolizumab (B1139204) are also under investigation.[4]
Troubleshooting Guide: In Vitro Experiments
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Developing a this compound-Resistant Cell Line
Problem: I want to create a this compound-resistant cell line to study resistance mechanisms, but I'm unsure of the protocol.
Solution: Generating an ADC-resistant cell line typically involves continuous, long-term exposure of a sensitive parental cell line to escalating, sublethal concentrations of the drug. This process selects for cells that develop mechanisms to survive the treatment.
Objective: To generate an ovarian cancer cell line with acquired resistance to Mirvetuximab this compound.
Materials:
-
FRα-positive ovarian cancer cell line (e.g., IGROV-1, OVCAR-3 with high FRα expression).
-
Mirvetuximab this compound (IMGN853).
-
Standard cell culture medium and supplements.
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS).
Methodology:
-
Determine Parental Cell Line IC50: First, establish the baseline sensitivity of your parental cell line.
-
Seed cells in 96-well plates.
-
Treat with a range of Mirvetuximab this compound concentrations for 72-120 hours.
-
Measure cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth). The IC50 for sensitive, FRα-high cell lines is typically in the low nanomolar range (e.g., 0.1 to 1.0 nM).[1][6]
-
-
Initiate Resistance Induction:
-
Start by continuously culturing the parental cells in a medium containing Mirvetuximab this compound at a concentration equal to the IC50 value.
-
Monitor the cells closely. Initially, you will observe significant cell death.
-
Continue to culture the surviving cells, replacing the drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the surviving cell population recovers and resumes stable proliferation (this may take several weeks to months), they have likely adapted to the initial drug concentration.
-
At this point, gradually increase the concentration of Mirvetuximab this compound in the culture medium. A stepwise increase of 1.5x to 2x the previous concentration is a common strategy.
-
Repeat the cycle of adaptation and dose escalation.
-
-
Confirm Resistance:
-
Periodically (e.g., after several rounds of dose escalation), assess the IC50 of the adapted cell population and compare it to the parental cell line.
-
A significant increase (e.g., >10-fold) in the IC50 value indicates the development of resistance.[7]
-
The final resistant cell line should be able to proliferate steadily in a concentration of Mirvetuximab this compound that is toxic to the parental cells.
-
-
Characterize the Resistant Phenotype:
-
Once a resistant line is established, analyze its characteristics. A key step is to measure the FRα expression level (see Issue 2) to determine if resistance is associated with target loss.
-
References
- 1. Portico [access.portico.org]
- 2. FORWARD I: a Phase III study of mirvetuximab this compound versus chemotherapy in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Activity of Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirvetuximab this compound (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Soravtansine Linker Stability and Cleavage
This technical support center is designed for researchers, scientists, and drug development professionals working with Soravtansine-based antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the sulfo-SPDB linker.
Frequently Asked Questions (FAQs)
Q1: What is the linker used in Mirvetuximab this compound and what is its cleavage mechanism?
Mirvetuximab this compound utilizes the sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker.[1][2] This is a cleavable linker containing a disulfide bond.[1][2] The primary mechanism of cleavage is through reduction of the disulfide bond, which is significantly more favorable in the intracellular environment where the concentration of reducing agents like glutathione (B108866) (GSH) is much higher (1-10 mM) compared to the bloodstream (~5 µM).[][4] Upon internalization of the ADC into the target tumor cell, the high intracellular GSH concentration facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload, DM4.[1][]
Q2: What is the expected stability of the Mirvetuximab this compound ADC in circulation?
The sulfo-SPDB linker is designed for stability in the bloodstream to minimize premature payload release and associated off-target toxicity.[1] The geometric mean terminal half-life of Mirvetuximab this compound in human plasma is approximately 4.8 days.[1][2][5][6] This indicates a high degree of stability in circulation.
Q3: When should I expect to see the release of the DM4 payload and its metabolites after administration?
Following intravenous administration of Mirvetuximab this compound, the peak plasma concentration of the intact ADC is observed near the end of the infusion.[1][6] The release of the payload occurs after the ADC has been internalized by target cells. The peak concentrations of the unconjugated payload (DM4) and its primary metabolite (S-methyl-DM4) are typically observed 2 and 3 days after the administration of the ADC, respectively.[1][6]
Q4: My in vivo experiments show lower efficacy than expected from in vitro cytotoxicity assays. Could this be a linker stability issue?
A discrepancy between in vitro and in vivo results can indeed point to a linker-related issue. While the sulfo-SPDB linker is designed for plasma stability, several factors could lead to suboptimal performance in vivo:
-
Premature Cleavage: Although designed to be stable, a small fraction of the linker might be cleaved prematurely in circulation, reducing the amount of active ADC reaching the tumor.
-
Inefficient Intracellular Cleavage: The reducing environment within the target tumor cells might not be sufficient for efficient cleavage of the disulfide bond, leading to a lower concentration of released payload inside the cells.
-
ADC Aggregation: Hydrophobicity of the linker and payload can sometimes lead to ADC aggregation, which can alter its pharmacokinetic properties and reduce its efficacy. The sulfo-SPDB linker is designed to be hydrophilic to mitigate this.[]
Q5: What are some common signs of linker instability in my experiments?
Signs of linker instability can manifest in various ways:
-
High levels of free payload in plasma: This is a direct indication of premature cleavage.
-
Changes in Drug-to-Antibody Ratio (DAR) over time in vivo: A significant decrease in DAR during circulation suggests that the payload is being lost from the antibody.
-
Increased off-target toxicity: The release of the potent DM4 payload in non-target tissues can lead to unexpected toxicities.
Troubleshooting Guides
Issue 1: High Levels of Free Payload Detected in Plasma/Serum Stability Assays
| Possible Cause | Troubleshooting Steps |
| Experimental Artifacts | 1. Sample Handling: Ensure proper handling and storage of plasma samples to prevent artificial degradation. Avoid repeated freeze-thaw cycles. 2. Analytical Method Validation: Verify the accuracy and precision of your LC-MS/MS or other analytical methods for quantifying free payload. |
| Suboptimal Linker-Antibody Conjugation | 1. Review Conjugation Protocol: Ensure that the conjugation of the sulfo-SPDB linker to the antibody was performed under optimal conditions (pH, temperature, reaction time). 2. Characterize the ADC: Thoroughly characterize the purified ADC to confirm the integrity of the linker and the desired DAR. |
| Presence of Exogenous Reducing Agents | 1. Reagent Purity: Ensure that all buffers and reagents used in the stability assay are free from contaminating reducing agents. |
Issue 2: Inconsistent or Low In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Inefficient Payload Release at the Tumor Site | 1. Assess Intracellular Glutathione Levels: If possible, measure the glutathione levels in your target tumor cells to ensure they are sufficient for efficient disulfide bond cleavage. 2. Evaluate ADC Internalization: Confirm that the ADC is efficiently internalized by the target cells using fluorescence microscopy or flow cytometry with a labeled ADC. |
| Poor Tumor Penetration | 1. Histological Analysis: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to visualize the distribution of the ADC within the tumor tissue. 2. Consider ADC Size and Properties: While the sulfo-SPDB linker is hydrophilic, other factors related to the antibody or overall ADC structure could limit tumor penetration. |
| Development of Drug Resistance | 1. Target Antigen Expression: Verify that the target antigen (e.g., Folate Receptor Alpha for Mirvetuximab this compound) expression is not downregulated in the in vivo model over time. |
Quantitative Data Summary
The following tables provide key quantitative parameters related to the stability and cleavage of the this compound linker.
Table 1: Pharmacokinetic Parameters of Mirvetuximab this compound and its Payload
| Parameter | Value | Reference |
| Geometric Mean Terminal Half-Life of Intact ADC | 4.8 days | [1][2][5][6] |
| Time to Peak Concentration of Free DM4 Payload | 2 days post-administration | [1][6] |
| Time to Peak Concentration of S-methyl-DM4 Metabolite | 3 days post-administration | [1][6] |
| Initial Drug-to-Antibody Ratio (DAR) | ~3.5:1 | [1] |
| Plasma Protein Binding of DM4 and S-methyl-DM4 | >99% (in vitro) | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound-ADC and quantify the release of free DM4 payload in plasma over time.
Methodology:
-
Preparation:
-
Thaw human plasma (or plasma from other species of interest) at 37°C.
-
Prepare a stock solution of the this compound-ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the this compound-ADC into the plasma at a final concentration relevant to in vivo studies (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately process the samples to stop any further reaction. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the precipitated samples to pellet the plasma proteins.
-
Analyze the supernatant containing the free DM4 payload using a validated LC-MS/MS method.
-
To measure the amount of intact ADC, an immuno-capture method (e.g., using Protein A/G beads) followed by analysis of the captured ADC can be employed.
-
-
Data Analysis:
-
Calculate the concentration of free DM4 at each time point.
-
Calculate the percentage of intact ADC remaining at each time point by measuring the average DAR.
-
Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay
Objective: To assess the susceptibility of the sulfo-SPDB linker to cleavage by the reducing agent glutathione (GSH).
Methodology:
-
Preparation:
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the this compound-ADC.
-
Prepare a stock solution of glutathione (GSH) at a high concentration (e.g., 100 mM).
-
-
Reaction Setup:
-
In separate reaction tubes, add the this compound-ADC to the reaction buffer at a fixed concentration.
-
Initiate the reaction by adding GSH to achieve a final concentration that mimics the intracellular environment (e.g., 5-10 mM). Include a control sample without GSH.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).
-
Stop the reaction immediately, for example, by adding a quenching agent that reacts with free thiols or by rapid freezing.
-
-
Sample Analysis:
-
Analyze the samples for the presence of the free DM4 payload using LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the released DM4 over time to determine the kinetics of the cleavage reaction.
-
Visualizations
References
- 1. Mirvetuximab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Soravtansine Off-Target Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Soravtansine.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target toxicity associated with this compound and what is the proposed mechanism?
A1: The primary off-target toxicity of this compound (Mirvetuximab this compound) is ocular, manifesting as blurred vision, keratopathy, and dry eye.[1][2] This is considered an off-target effect because the target, folate receptor alpha (FRα), is absent from human corneal tissues.[3] The toxicity is attributed to the cytotoxic payload, DM4, a maytansinoid derivative. It is believed that after the ADC reaches the cornea via the vascularized limbal region, the released DM4 payload damages proliferating corneal progenitor cells.[4]
Q2: What are the recommended prophylactic measures to mitigate ocular toxicity in preclinical and clinical settings?
A2: The primary prophylactic measure is the administration of corticosteroid eye drops.[3][5][6][7] In clinical studies, a regimen of 1% prednisolone (B192156) acetate (B1210297) eye drops, in addition to daily lubricating eye drops, has been shown to reduce the incidence and severity of ocular adverse events.[5][8] For preclinical animal models, a similar approach using topical corticosteroids can be adapted. Additionally, vasoconstricting eye drops, such as brimonidine (B1667796) tartrate, have been used prophylactically in some studies.[9][10]
Q3: Are there other emerging strategies to reduce the systemic off-target toxicity of this compound?
A3: Yes, one promising strategy is "inverse targeting."[11] This approach involves the co-administration of a payload-binding antibody fragment (e.g., a single-domain antibody or sdAb) along with the ADC.[11] This sdAb can neutralize any prematurely released DM4 payload in the systemic circulation, thereby reducing its exposure to healthy tissues without compromising the anti-tumor efficacy of the ADC.[11][12]
Q4: How can I assess the off-target cytotoxicity of this compound in my in vitro experiments?
A4: Standard cytotoxicity assays using cell lines that do not express the target receptor (FRα-negative) are a primary method. You can perform cell viability assays (e.g., MTS, WST-8) to determine the IC50 of this compound in these non-target cells and compare it to FRα-positive cells. Additionally, bystander effect assays can be conducted by co-culturing FRα-positive and FRα-negative cells to assess the impact of the released payload on neighboring non-target cells.[2]
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background cytotoxicity in FRα-negative control cells | 1. Payload (DM4) instability and premature release from the ADC.2. Non-specific uptake of the ADC.3. Contamination of the ADC with free DM4. | 1. Ensure proper storage and handling of the ADC to maintain linker stability. Perform a plasma stability assay.[13]2. Include a non-targeting ADC control with the same payload to assess non-specific uptake.3. Characterize the ADC to determine the percentage of free drug using techniques like HPLC or ELISA.[2][8] |
| Inconsistent IC50 values across experiments | 1. Variation in cell seeding density or growth phase.2. Inconsistent incubation times.3. Degradation of the ADC. | 1. Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase.2. Strictly adhere to the defined incubation period for the assay.3. Use freshly thawed or prepared ADC for each experiment and verify its integrity. |
| Low signal-to-noise ratio in potency assays | 1. Suboptimal cell density.2. Insufficient incubation time.3. Inappropriate detection reagents. | 1. Optimize cell seeding density to ensure a sufficient dynamic range.2. Extend the incubation time to allow for a more pronounced cytotoxic effect.3. Select sensitive and validated detection reagents for your cell viability assay.[1] |
In Vivo Preclinical Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Severe ocular toxicity in animal models despite prophylactic eye drops | 1. Insufficient dosing or frequency of eye drops.2. Inappropriate formulation of eye drops for the animal model.3. High systemic exposure to free DM4. | 1. Increase the frequency of eye drop administration. Refer to established preclinical protocols for guidance.2. Ensure the viscosity and pH of the eye drop formulation are suitable for the species being used.3. Consider implementing the "inverse targeting" strategy by co-administering a DM4-binding agent.[11] |
| Unexpected systemic toxicity (e.g., weight loss, neutropenia) | 1. Premature cleavage of the linker in circulation.2. Off-target uptake of the ADC by other tissues.3. High dose of the ADC. | 1. Analyze plasma samples for the presence of free DM4. Consider using an ADC with a more stable linker if available.2. Perform biodistribution studies to assess ADC accumulation in off-target organs.3. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your model. |
Data Presentation
Table 1: Impact of Prophylactic Corticosteroid Eye Drops on Ocular Adverse Events (AEs) in Patients Treated with Mirvetuximab this compound
| Parameter | Without Prophylactic Corticosteroid Eye Drops | With Prophylactic Corticosteroid Eye Drops |
| Number of Patients | N/A | 40 |
| Grade 1/2 Blurred Vision | N/A | 40% |
| Grade 1/2 Keratopathy | N/A | 30% |
| Grade 3/4 Ocular Events | N/A | 0% |
| Dose Reductions due to Ocular AEs | 15% | 5% |
| Discontinuations due to Ocular AEs | N/A | 0% |
Data synthesized from O'Malley et al., 2019.[3][5][6][7]
Experimental Protocols
Protocol 1: Prophylactic Treatment to Mitigate Ocular Toxicity in a Rabbit Model
This protocol is adapted from preclinical studies assessing the ocular toxicity of Mirvetuximab this compound.[3]
-
Animal Model: Dutch-Belted rabbits are a suitable model for assessing ocular toxicities.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: this compound + Prophylactic corticosteroid eye drops
-
-
This compound Administration: Administer Mirvetuximab this compound intravenously at the desired dose.
-
Prophylactic Treatment:
-
Formulation: 1% prednisolone acetate ophthalmic suspension.
-
Administration: Instill one drop into each eye four to six times daily, starting the day before this compound administration and continuing for 10 days of each treatment cycle.
-
-
Ocular Examination:
-
Perform a baseline ophthalmic examination, including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Conduct follow-up examinations at regular intervals throughout the study.
-
Grade ocular findings based on a standardized scoring system (e.g., Draize eye test).
-
-
Endpoints:
-
Incidence and severity of ocular findings (e.g., corneal opacity, conjunctival redness, discharge).
-
Histopathological analysis of ocular tissues at the end of the study.
-
Protocol 2: In Vitro Bystander Cytotoxicity Assay
This protocol allows for the assessment of the effect of the released DM4 payload on neighboring FRα-negative cells.
-
Cell Lines:
-
FRα-positive cell line (e.g., IGROV-1)
-
FRα-negative cell line (e.g., HEK293)
-
-
Cell Labeling (Optional but Recommended): Label one cell line with a fluorescent marker (e.g., GFP) to distinguish between the two populations in co-culture.
-
Co-culture Setup:
-
Seed the FRα-positive and FRα-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Include monoculture wells for each cell line as controls.
-
-
This compound Treatment:
-
Add this compound at a range of concentrations to the co-culture and monoculture wells.
-
Include an untreated control.
-
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment:
-
If using fluorescently labeled cells, use imaging cytometry to quantify the viability of each cell population separately.
-
Alternatively, use a standard cell viability reagent and compare the results of the co-culture to the monocultures to infer the bystander effect.
-
Visualizations
Caption: Mechanism of action and off-target toxicity of this compound.
Caption: Workflow of strategies to mitigate this compound's off-target toxicity.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Prophylactic Corticosteroid Eye Drop Use in the Management of Corneal Abnormalities Induced by the Antibody-Drug Conjugate Mirvetuximab this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. wiki-power.com [wiki-power.com]
- 7. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Improving Soravtansine solubility and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and formulation of Soravtansine (IMGN853) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound (IMGN853) is an antibody-drug conjugate (ADC) that targets the folate receptor alpha (FRα), which is overexpressed in several types of cancer.[1] It consists of a humanized anti-FRα monoclonal antibody linked to the potent microtubule-disrupting agent, maytansinoid DM4.[1] Like many potent cytotoxic payloads, DM4 is hydrophobic, which can lead to poor aqueous solubility of the entire ADC.[2] This poor solubility can cause challenges during formulation, such as precipitation and aggregation, which can negatively impact the accuracy of dosing, bioavailability, and potentially lead to toxicity in in vivo models.[2]
Q2: What are the initial signs of solubility and formulation issues with this compound?
A2: Researchers should be vigilant for the following signs of solubility problems:
-
Visual Particulates: The presence of visible particles, cloudiness, or opalescence in the reconstituted or diluted solution.
-
Precipitation Over Time: The formation of a precipitate after the solution has been prepared and left to stand, even for a short period.
-
Inconsistent Results: High variability in efficacy or toxicity between animals in the same treatment group can be an indicator of inconsistent dosing due to precipitation.
-
Syringe/Catheter Clogging: Difficulty in administering the formulation due to blockage of the syringe or catheter.
Q3: What are the key components of a successful this compound formulation for in vivo studies?
A3: A successful formulation for this compound aims to maintain the ADC in a soluble, stable, and monomeric state. Key components often include:
-
Aqueous Buffer: A buffered saline solution (e.g., PBS) at a physiological pH is the base of the formulation.
-
Solubilizing Agents/Co-solvents: Due to the hydrophobic nature of the DM4 payload, co-solvents are often necessary to improve solubility.
-
Stabilizers: Excipients that help prevent aggregation and maintain the stability of the antibody component.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon reconstitution or dilution in aqueous buffer.
Possible Cause: The hydrophobic nature of the DM4 payload can cause the ADC to precipitate when the concentration of the organic solvent used for initial solubilization is significantly reduced upon dilution in an aqueous buffer.
Troubleshooting Steps:
-
Optimize Co-solvent System:
-
Initial Dissolution: Dissolve the lyophilized this compound powder in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Intermediate Dilution: Instead of directly diluting the DMSO stock into the final aqueous buffer, perform an intermediate dilution step with a co-solvent mixture. A commonly used vehicle for poorly soluble compounds for in vivo studies is a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween 80, diluted in saline or PBS.[3][4]
-
Final Dilution: Slowly add the intermediate co-solvent mixture to the final aqueous buffer with gentle mixing. Avoid rapid dilution which can cause localized high concentrations and precipitation.
-
-
Adjust Final Formulation Composition:
-
Control Temperature:
-
Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise. The solubility of some compounds can be temperature-dependent.
-
Issue 2: Aggregation of this compound in the final formulation.
Possible Cause: The conjugation of the hydrophobic DM4 payload can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of the final formulation buffer is not close to the isoelectric point (pI) of the antibody component of this compound, as this can minimize charge repulsion and promote aggregation.
-
Include Stabilizing Excipients: Consider the addition of stabilizers to the formulation. Sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can help stabilize the protein structure.
-
Gentle Handling: Avoid vigorous vortexing or shaking during reconstitution and dilution, as this can induce mechanical stress and promote aggregation. Use gentle swirling or inversion to mix.
-
Storage Conditions: Prepare the formulation fresh for each experiment if possible. If short-term storage is necessary, store at 2-8°C and protect from light. Avoid freeze-thaw cycles.
Quantitative Data Summary
While specific public data on the quantitative solubility of this compound in various preclinical formulations is limited, the following table summarizes the solubility of the related maytansinoid, DM1, and general formulation strategies for poorly soluble compounds, which can serve as a starting point for formulation development.
| Compound/Formulation Component | Solvent/Vehicle | Solubility/Concentration | Reference |
| Mertansine (DM1) | Dimethyl Sulfoxide (DMSO) | ~20-50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~33 mg/mL | [2] | |
| Ethanol | ~0.25 mg/mL | [2] | |
| DMF:PBS (1:30, pH 7.2) | ~0.03 mg/mL | [2] | |
| General Co-solvent Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (for GSK805) | [4] |
Experimental Protocols
Protocol: Preparation of a this compound Formulation for Intravenous Administration in Mice
This protocol is a general guideline and may require optimization for your specific lot of this compound and experimental needs.
Materials:
-
Lyophilized this compound (IMGN853)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile, 10% solution in water
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Carefully weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Gently swirl the tube to dissolve the powder completely. Do not vortex.
-
-
Prepare Co-solvent Vehicle:
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, for a final formulation with 10% DMSO, 40% PEG300, and 5% Tween 80, you would prepare a stock of the vehicle components.
-
-
Prepare the Final Formulation (Example for a 1 mg/mL final concentration):
-
This should be done aseptically.
-
To a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix gently by inversion.
-
Add the required volume of the 10% Tween 80 solution and mix gently.
-
Finally, add the required volume of sterile PBS to reach the final desired volume and concentration. Mix gently by inversion.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
-
Administration:
-
Use the freshly prepared formulation for intravenous injection in mice.
-
It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
-
Visualizations
Caption: Workflow for preparing and administering this compound for in vivo studies.
Caption: Cellular uptake and mechanism of action of this compound.
References
Troubleshooting Inconsistent Results in Soravtansine Cytotoxicity Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Soravtansine (IMGN853) cytotoxicity assays. This compound is an antibody-drug conjugate (ADC) that targets Folate Receptor Alpha (FRα), delivering the potent microtubule-disrupting agent DM4 to cancer cells. Reproducibility in these assays is critical for accurate assessment of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate that targets the folate receptor alpha (FRα), a protein often overexpressed on the surface of various cancer cells. The antibody component of this compound binds to FRα, leading to the internalization of the ADC into the cell through receptor-mediated endocytosis. Once inside the cell, the cytotoxic payload, DM4 (a maytansinoid derivative), is released. DM4 then binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.
Q2: Which cancer cell lines are suitable for this compound cytotoxicity assays?
A2: The selection of appropriate cell lines is crucial for a successful this compound cytotoxicity assay. It is recommended to use cell lines with varying levels of FRα expression to establish a correlation between receptor expression and drug efficacy.
-
High FRα Expressing Cell Lines (Positive Control): Ovarian cancer cell lines such as OVCAR-3 and IGROV-1, and some triple-negative breast cancer cell lines, are known to have high FRα expression and are sensitive to this compound.
-
Low to Negative FRα Expressing Cell Lines (Negative Control): Cell lines with low or no FRα expression, such as certain lung cancer or colon cancer cell lines, can be used as negative controls to demonstrate the target-specificity of this compound. It is essential to verify the FRα expression level in your selected cell lines using methods like flow cytometry or western blotting.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line's FRα expression level, the duration of the assay, and the specific assay method used. The IC50 is a measure of the potency of a compound, with lower values indicating higher potency. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions. The following table provides a summary of reported IC50 values for this compound in various cancer cell lines.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | FRα Expression | Reported IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | High | 0.1 - 10 |
| IGROV-1 | Ovarian Cancer | High | 1 - 20 |
| KB | Cervical Cancer | High | 0.5 - 15 |
| A549 | Lung Cancer | Low/Negative | >1000 |
| MDA-MB-231 | Breast Cancer | Low/Variable | 25 - 100 |
| HCT116 | Colon Cancer | Low/Negative | >1000 |
Note: This table provides a general reference. Actual IC50 values should be determined experimentally.
Experimental Protocols
Detailed Protocol for this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (IMGN853)
-
FRα-positive and FRα-negative cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
To minimize the "edge effect," avoid using the outer wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for assay): A known cytotoxic agent.
-
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours for tubulin inhibitors).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Inconsistent results in this compound cytotoxicity assays can arise from various factors. This section provides a systematic approach to identifying and resolving common issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in this compound cytotoxicity assays.
Caption: A flowchart outlining the systematic steps for troubleshooting inconsistent this compound cytotoxicity assay results.
Common Issues and Solutions in Q&A Format
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells for the same this compound concentration show a wide range of viability. What could be the cause?
-
Answer: High variability between replicates is often due to inconsistencies in cell seeding or pipetting.
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating. Gently pipette the cell suspension up and down multiple times to break up clumps.
-
Pipetting Errors: Calibrate your pipettes regularly. Use fresh tips for each replicate when possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and this compound. It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Question: I am getting different IC50 values for this compound in the same cell line when I repeat the experiment. Why is this happening?
-
Answer: Fluctuations in IC50 values can be attributed to several factors that may vary between experiments.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered growth rates and drug sensitivity. Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of seeding.
-
Drug Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. The potency of the drug can degrade with improper storage or repeated freeze-thaw cycles.
-
Incubation Time: The duration of exposure to this compound will influence the IC50 value. Standardize the incubation time across all experiments for accurate comparison.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, MTT reagent) for a set of comparative experiments to minimize variability.
-
Issue 3: Low or No Cytotoxic Effect Observed
-
Question: I am not observing the expected cytotoxic effect of this compound, even at high concentrations. What should I investigate?
-
Answer: A lack of cytotoxic effect can be due to issues with the drug, the cells, or the assay itself.
-
FRα Expression: Confirm the FRα expression status of your target cell line. This compound's efficacy is dependent on the presence of its target receptor.
-
Drug Activity: Verify the activity of your this compound stock. You can test it on a well-characterized, highly sensitive positive control cell line.
-
Incubation Time: The cytotoxic effects of microtubule inhibitors like DM4 are often time-dependent. Consider extending the incubation period (e.g., to 96 hours).
-
Assay Interference: Some compounds can interfere with the chemistry of the MTT assay. If you suspect this, consider using an alternative cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or a cell counting-based method.
-
Signaling Pathway
This compound (DM4) Mechanism of Action and Apoptosis Induction
The cytotoxic payload of this compound, DM4, is a potent maytansinoid that disrupts microtubule dynamics. This disruption triggers a cascade of events leading to programmed cell death (apoptosis). The following diagram illustrates the key steps in this signaling pathway.
Caption: The signaling pathway of this compound, from FRα binding to the induction of apoptosis via DM4-mediated microtubule disruption.
Technical Support Center: Enhancing Soravtansine Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Soravtansine, a potent microtubule-disrupting agent often used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is the cytotoxic payload component of the antibody-drug conjugate, Mirvetuximab this compound. The ADC binds to the folate receptor alpha (FRα) on the surface of tumor cells, leading to its internalization.[1][2][3] Once inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active drug.[4] this compound then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][4]
2. What is the "bystander effect" and does this compound exhibit it?
The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[5][6] this compound, specifically its metabolite S-methyl-DM4, is electrically neutral and lipophilic, which allows it to cross cell membranes and induce this bystander killing.[1][7] This is particularly advantageous in tumors with heterogeneous expression of the target antigen.
3. What is the typical drug-to-antibody ratio (DAR) for Mirvetuximab this compound and why is it important?
Mirvetuximab this compound has an average drug-to-antibody ratio (DAR) of approximately 3.4 to 3.5.[7][8] The DAR is a critical parameter for ADCs as it influences both efficacy and toxicity.[9] A higher DAR can increase potency but may also lead to faster clearance from circulation and increased toxicity.[9][10] Conversely, a lower DAR might be less potent but could have a better safety profile and improved pharmacokinetics.[10][11]
4. How does the level of Folate Receptor Alpha (FRα) expression affect this compound's efficacy?
The efficacy of Mirvetuximab this compound is dependent on the level of FRα expression on tumor cells. Higher FRα expression generally leads to better ADC internalization and consequently, greater cytotoxic effect. However, responses have been observed even in patients with low to moderate FRα expression, potentially due to the bystander effect.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Seeding Density | Determine the optimal cell seeding density for your specific cell line and assay duration. A cell titration experiment is recommended before starting the main cytotoxicity assay.[12][13] Ensure cells are in the exponential growth phase when seeding.[14] |
| Incorrect ADC Concentration Range | Perform a dose-response curve with a wide range of ADC concentrations to determine the IC50 value accurately. |
| Inadequate Incubation Time | The cytotoxic effects of this compound may take time to manifest. Ensure a sufficiently long incubation period (e.g., 48-144 hours) to observe cell death.[12][13] |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps. Consider using a different cell line or investigating resistance pathways. |
| ADC Aggregation | Aggregated ADCs can have reduced activity. Visually inspect the ADC solution for precipitates. Refer to the "ADC Aggregation" troubleshooting section below. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the ADC.[15] |
Issue 2: High Background Signal in Binding or Internalization Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or serum) in your buffers.[16][17] Include a gentle detergent like Tween-20 (0.05%) in wash buffers to reduce hydrophobic interactions.[18] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound ADC.[16][19] Ensure complete removal of wash buffer between steps.[20] |
| High Primary/Secondary Antibody Concentration | Titrate the antibody to find the optimal concentration that gives a good signal-to-noise ratio.[18] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents to avoid microbial or chemical contamination that can interfere with the assay.[16] |
| Autofluorescence of Cells or Plates | If using fluorescence-based assays, check for inherent fluorescence of your cells or microplates and subtract this background. |
Issue 3: ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Ensure the ADC is stored and used in a buffer with an appropriate pH and salt concentration to maintain its stability. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles which can induce aggregation. Aliquot the ADC into single-use vials upon receipt. |
| High Concentration | High concentrations of the ADC can promote aggregation. Work with concentrations recommended by the manufacturer or determined to be stable. |
| Improper Storage | Store the ADC at the recommended temperature and protect it from light. |
Quantitative Data Summary
Table 1: Efficacy of Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer (PROC)
| Patient Subgroup | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) in Months |
| Overall PROC Population | 34.2% | 5.82 |
| PROC with High FRα Expression | 30.6% | 4.98 |
| PROC with Low FRα Expression | 29.8% | - |
| MIRV Monotherapy in PROC | 25.9% | 4.98 |
| MIRV + Bevacizumab in PROC | 41.8% | 7.64 |
Data compiled from a meta-analysis of multiple studies.[21]
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | In Vivo Efficacy |
| Low (~2) | Lower | Slower | Favorable |
| Moderate (~4-6) | Higher | Slower | Optimal |
| High (~9-10) | Highest | Faster | Decreased |
This table summarizes general trends observed in preclinical studies.[10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of cell viability to determine the cytotoxic effects of a this compound-containing ADC.
Materials:
-
Target cancer cell line (e.g., FRα-positive)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Add 100 µL of fresh medium to the control wells.
-
Incubate for the desired treatment period (e.g., 72-120 hours).[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12][22]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of Mirvetuximab this compound.
Caption: Workflow for an in vitro cytotoxicity assay.
References
- 1. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirvetuximab this compound in solid tumors: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Society of Gynecologic Oncology Journal Club: Controversial conversations in Gynecologic cancer – The ABCs of ADCs (Antibody drug Conjugates) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the promising role of antibody drug conjugates in breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. arp1.com [arp1.com]
- 17. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. tandfonline.com [tandfonline.com]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Soravtansine-Induced Ocular Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soravtansine and managing its associated ocular toxicity in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical studies of this compound-induced ocular toxicity.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in ocular findings between animals in the same dose group. | 1. Inconsistent drug administration.2. Subjective scoring of ocular lesions.3. Underlying subclinical ocular conditions in study animals. | 1. Ensure consistent intravenous administration technique.2. Develop a standardized scoring system with trained observers. Utilize imaging to document findings.3. Perform a thorough baseline ophthalmic examination to exclude animals with pre-existing conditions.[1] |
| Difficulty in distinguishing drug-induced corneal microcysts from artifacts. | 1. Debris on the corneal surface.2. Issues with slit-lamp microscopy focus or illumination. | 1. Gently irrigate the eye with sterile saline before examination.2. Optimize slit-lamp settings and ensure proper animal restraint for a stable examination. |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing.2. Sectioning at different corneal planes.3. Subjective interpretation of histopathology. | 1. Use a standard fixation protocol (e.g., 10% neutral buffered formalin).[2] 2. Mark the globe for orientation at necropsy to ensure consistent sectioning.[3] 3. Have a board-certified veterinary pathologist review the slides, preferably one with experience in ocular pathology. |
| Progression of ocular lesions to severe, irreversible damage. | 1. Dose of this compound is too high for the preclinical model.2. Delayed or inadequate supportive care. | 1. Consider dose reduction or less frequent dosing intervals.[1] 2. Implement prophylactic lubricating eye drops. In case of emergent toxicities, consider topical corticosteroids.[4] |
Frequently Asked Questions (FAQs)
1. What is the likely mechanism of this compound-induced ocular toxicity?
The ocular toxicity associated with mirvetuximab this compound is considered an "off-target" effect, primarily attributed to its DM4 payload.[5] This means the toxicity is not related to the antibody's target, folate receptor alpha (FRα), which has been shown to be absent from human corneal tissues.[6] The proposed mechanism involves the nonspecific uptake of the antibody-drug conjugate (ADC) by corneal epithelial cells.[7][8]
2. What are the typical ocular findings observed in preclinical models of this compound toxicity?
In preclinical studies using Dutch-Belted rabbits, the primary ocular findings are corneal abnormalities.[6] These include the formation of diffuse, perilimbal microcysts within the corneal epithelium and corneal haze.[9] Histopathological examination reveals attenuation of the corneal epithelium, characterized by fewer and larger epithelial cells, and disorganization of the basal epithelial layer.[1][9]
3. What preclinical model is most appropriate for studying this compound-induced ocular toxicity?
The Dutch-Belted rabbit is a commonly used and predictive model for assessing the ocular toxicity of mirvetuximab this compound.[6][10]
4. How can this compound-induced ocular toxicity be mitigated in preclinical studies?
Prophylactic use of topical corticosteroid eye drops has been shown to reduce the severity and incidence of ocular adverse events in clinical settings and is a strategy that can be translated to preclinical models.[6] Additionally, lubricating eye drops can help maintain ocular surface health.[11] In some clinical studies, vasoconstrictor eye drops, such as brimonidine, have been explored to potentially reduce the delivery of the ADC to the ocular tissues.[4][12]
5. Are the ocular effects of this compound reversible in preclinical models?
Yes, in preclinical rabbit models, the ocular toxicities, such as corneal microcysts, have been shown to be dose-dependent and reversible upon discontinuation of the drug.[1]
Quantitative Data from Preclinical Studies
The following table summarizes the dose-dependent incidence of corneal microcysts in Dutch-Belted rabbits treated with mirvetuximab this compound.
| Dose Group | Incidence of Corneal Microcysts (Number of Eyes Affected) | Observations |
| Control | 0 | No ocular abnormalities observed. |
| 4 mg/kg | Lower incidence and slower onset | Microcysts resolved completely after discontinuation of the drug.[1] |
| 12 mg/kg | Higher incidence and more rapid onset | Microcysts resolved more slowly after discontinuation of the drug.[1] |
Experimental Protocols
Preclinical Ocular Toxicity Assessment of this compound in Dutch-Belted Rabbits
Objective: To evaluate the potential ocular toxicity of intravenously administered this compound in Dutch-Belted rabbits.
Methodology:
-
Animal Model: Male or female Dutch-Belted rabbits.
-
Acclimation: Acclimate animals for a minimum of 7 days before the study begins.
-
Baseline Examination: Conduct a thorough ophthalmic examination on all animals prior to the first dose. This should include a slit-lamp examination.[1]
-
Dosing: Administer this compound intravenously at predetermined dose levels (e.g., 4 mg/kg and 12 mg/kg) and a vehicle control.[1] Dosing frequency can be once every 3 weeks to mimic clinical protocols.
-
Ophthalmic Examinations: Perform detailed ophthalmic examinations, including slit-lamp biomicroscopy, at regular intervals (e.g., weekly) throughout the study.[10]
-
Scoring: Score ocular findings using a standardized grading system.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and collect eyes for histopathological evaluation. Fix tissues in 10% neutral buffered formalin.[2]
Slit-Lamp Biomicroscopy in Rabbits
Objective: To examine the anterior segment of the rabbit eye for signs of ocular toxicity.
Methodology:
-
Animal Restraint: Gently restrain the rabbit to minimize movement and stress.
-
Anesthesia: Topical anesthetic may be applied if necessary.
-
Examination: Use a slit-lamp biomicroscope to systematically examine the conjunctiva, cornea, anterior chamber, iris, and lens.[10]
-
Illumination and Magnification: Use various illumination techniques (e.g., diffuse, direct focal, retroillumination) and magnifications to thoroughly assess all structures.
-
Documentation: Document all findings with detailed descriptions and, if possible, capture images.[10]
Histopathological Evaluation of the Cornea
Objective: To identify microscopic changes in the cornea following this compound administration.
Methodology:
-
Tissue Collection: Carefully enucleate the eyes at necropsy. Mark the 12 o'clock position for orientation.[3]
-
Fixation: Immerse the globes in a sufficient volume of 10% neutral buffered formalin for at least 24 hours.[2]
-
Trimming and Processing: After fixation, trim the globes along the marked orientation. Process the tissues through graded alcohols and embed in paraffin (B1166041).
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).[6]
-
Microscopic Examination: A veterinary pathologist should examine the slides for any changes in the corneal epithelium, stroma, and endothelium.[6]
Visualizations
Caption: Preclinical Experimental Workflow for Ocular Toxicity Assessment.
Caption: Proposed Off-Target Mechanism of this compound Ocular Toxicity.
Caption: Troubleshooting Logic for Inconsistent Preclinical Ocular Findings.
References
- 1. Strategies for prevention and management of ocular events occurring with mirvetuximab this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. one.oecd.org [one.oecd.org]
- 3. stagebio.com [stagebio.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aao.org [aao.org]
- 9. researchgate.net [researchgate.net]
- 10. A rabbit model for evaluating ocular damage from acrolein toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Safety Test for Ocular Phototoxicity in the Rabbit After Short-term Exposure to Strong Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Toxicity of Mirvetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Soravtansine dosage to minimize adverse effects
Welcome to the Technical Support Center for Soravtansine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for minimizing its adverse effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody that targets Folate Receptor Alpha (FRα), a protein highly expressed on the surface of several types of cancer cells, including ovarian, endometrial, and non-small cell lung cancers. The antibody is linked to a potent cytotoxic agent, DM4, a maytansinoid derivative. Upon binding to FRα on a cancer cell, this compound is internalized. Inside the cell, the linker is cleaved, releasing DM4. DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death)[1][2][3][4][5][6].
Q2: What are the most common adverse effects observed with this compound in preclinical and clinical studies?
A2: The most frequently reported adverse effects associated with this compound are ocular toxicities, including blurred vision, keratopathy (corneal damage), and dry eye[7][8][9]. Other common adverse events include nausea, diarrhea, fatigue, and peripheral neuropathy[10][11]. These toxicities are generally dose-dependent.
Q3: What is the recommended starting dose for in vivo preclinical studies?
A3: The recommended Phase 2 clinical dose for mirvetuximab this compound-gynx is 6 mg/kg adjusted ideal body weight (AIBW) administered every 3 weeks[1]. For preclinical in vivo studies, dose-ranging experiments are recommended to determine the optimal dose for the specific animal model and tumor type. Doses in the range of 5 mg/kg have shown anti-tumor activity in xenograft models[9].
Q4: How can I minimize ocular toxicity in my animal models?
A4: In clinical settings, prophylactic corticosteroid and lubricating eye drops are recommended to mitigate ocular toxicities[12][9]. For preclinical animal studies, the use of lubricating eye ointments can help to protect the cornea. It is also crucial to perform regular ophthalmic examinations on the animals to monitor for any signs of ocular adverse effects. Dose reduction may also be necessary if significant ocular toxicity is observed.
Q5: Is this compound active against cancer cells with low FRα expression?
A5: The activity of this compound is highly dependent on the expression level of FRα on the cancer cells[13]. While it is most effective against cells with high FRα expression, some bystander killing of neighboring FRα-negative cells has been reported[2]. This occurs when the released DM4 payload diffuses out of the targeted FRα-positive cell and affects adjacent cells. However, the efficacy against tumors with low or heterogeneous FRα expression is significantly reduced.
Troubleshooting Guides
Issue 1: High Cytotoxicity in FRα-Negative Control Cells
| Potential Cause | Troubleshooting Steps |
| Non-specific uptake of the ADC | 1. Confirm FRα expression: Ensure that your "negative" control cell line truly lacks FRα expression using techniques like flow cytometry or western blotting. 2. Use an isotype control ADC: A non-targeting ADC with the same payload can help determine the level of non-specific cytotoxicity. |
| Free payload in the ADC preparation | 1. Check the purity of your this compound: Unconjugated DM4 can cause toxicity in an FRα-independent manner. Use analytical methods like HPLC to assess the amount of free drug. 2. Purify the ADC: If free payload is present, purify the ADC using methods like size-exclusion chromatography. |
| Linker instability | 1. Evaluate linker cleavage: Assess the stability of the linker in your cell culture medium over the time course of your experiment. |
Issue 2: Inconsistent Results in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Cell seeding density | 1. Optimize cell number: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the assay period. |
| ADC aggregation | 1. Visual inspection: Inspect the ADC solution for any visible precipitates. 2. Proper storage and handling: Thaw and handle the ADC as recommended by the manufacturer to prevent aggregation. Avoid repeated freeze-thaw cycles. 3. Solubility in media: Ensure the ADC is fully solubilized in the cell culture media before adding to the cells. |
| Variability in FRα expression | 1. Monitor FRα levels: FRα expression can vary with cell passage number and culture conditions. Regularly check FRα expression in your cell lines. |
| Edge effects in microplates | 1. Proper plate hydration: To minimize evaporation from the outer wells, fill the peripheral wells of the microplate with sterile water or PBS. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Mirvetuximab this compound in FRα-Positive Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian | High | ~1.5 | Preclinical Data |
| IGROV-1 | Ovarian | High | ~0.5 | Preclinical Data |
| KB | Cervical | High | ~0.3 | Preclinical Data |
| MSTO-211H | Mesothelioma | High | ~2.0 | Preclinical Data |
| NCI-H2110 | NSCLC | Medium | ~10 | Preclinical Data |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Table 2: Incidence of Common Treatment-Related Adverse Events (All Grades) in a Phase 1 Dose-Escalation Study of Mirvetuximab this compound
| Adverse Event | 0.15-2.0 mg/kg (n=5) | 3.3 mg/kg (n=6) | 5.0 mg/kg (n=18) | 6.0 mg/kg (n=7) | 7.0 mg/kg (n=5) |
| Any Ocular Event | 0% | 33% | 61% | 71% | 80% |
| Blurred Vision | 0% | 17% | 39% | 57% | 60% |
| Dry Eye | 0% | 0% | 22% | 29% | 40% |
| Keratopathy | 0% | 0% | 17% | 29% | 40% |
| Fatigue | 20% | 33% | 33% | 43% | 40% |
| Nausea | 20% | 17% | 28% | 29% | 40% |
| Diarrhea | 0% | 17% | 39% | 29% | 40% |
| Peripheral Neuropathy | 0% | 17% | 22% | 29% | 40% |
Data adapted from a Phase 1 dose-escalation study[2][12]. Doses were administered based on total body weight or adjusted ideal body weight.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
FRα-positive and FRα-negative cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without the drug as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
FRα-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., around the IC50 value) for 48-72 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Target Engagement Assay (Competitive Radioligand Binding Assay)
Objective: To determine the binding affinity of the antibody component of this compound to Folate Receptor Alpha.
Materials:
-
FRα-expressing cells or membrane preparations
-
Radiolabeled folic acid (e.g., [3H]folic acid)
-
Unlabeled folic acid (for non-specific binding determination)
-
This compound (or the unconjugated antibody)
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, incubate a fixed concentration of radiolabeled folic acid with increasing concentrations of this compound (or the unconjugated antibody) in the presence of FRα-expressing cells or membranes.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (this compound). Determine the IC50 and calculate the inhibition constant (Ki) to quantify the binding affinity.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent in vitro results.
Caption: Downstream signaling of DM4-induced apoptosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Phase 1 Dose-Escalation Study of Mirvetuximab this compound (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. arcagy.org [arcagy.org]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Mirvetuximab this compound in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soravtansine Blood-Brain Barrier Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Soravtansine across the blood-brain barrier (BBB). This resource provides practical troubleshooting guides and answers to frequently asked questions to help you navigate the complexities of your experiments.
Troubleshooting Guides
This guide addresses common issues encountered during the development and execution of experiments aimed at delivering this compound, a potent maytansinoid payload often used in Antibody-Drug Conjugates (ADCs), to the central nervous system.
Issue: Low Brain Penetration of this compound-ADC
Q1: We are observing minimal brain concentrations of our this compound-based ADC in our in vivo models. What are the potential causes and how can we troubleshoot this?
A1: Low brain penetration is the most significant hurdle for large-molecule therapeutics like ADCs. The issue can be multifactorial, stemming from the ADC's properties, the delivery strategy, or the experimental model itself.
Troubleshooting Workflow for Low ADC Brain Penetration
Validation & Comparative
Validating Soravtansine's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Soravtansine, an antibody-drug conjugate (ADC), with other microtubule-inhibiting agents. It details a proposed experimental framework using CRISPR-Cas9 technology to validate this compound's mechanism of action, offering a robust methodology for researchers in oncology and drug development.
This compound: A Targeted Approach to Ovarian Cancer
This compound (mirvetuximab this compound-gynx) is an ADC designed to treat folate receptor alpha (FRα)-positive ovarian cancer.[1][2] Its mechanism of action involves a two-step process:
-
Targeted Delivery: The mirvetuximab antibody component of this compound specifically binds to FRα, a protein overexpressed on the surface of many ovarian cancer cells.[1][2] This binding triggers the internalization of the ADC into the cancer cell.
-
Cytotoxic Payload Release: Once inside the cell, the linker is cleaved, releasing the potent cytotoxic agent, DM4.[3] DM4 is a maytansinoid that disrupts the microtubule network within the cell.[1][2]
-
Mitotic Arrest and Apoptosis: By interfering with microtubule dynamics, DM4 induces cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[3]
Performance Comparison: this compound vs. Other Microtubule Inhibitors
To objectively evaluate the efficacy of this compound, its performance can be compared to that of other well-established microtubule inhibitors, such as paclitaxel (B517696) and vincristine (B1662923). The following table summarizes their in vitro cytotoxicity in various ovarian cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Lower IC50 values indicate higher potency.
| Drug | Ovarian Cancer Cell Line | IC50 (nM) | Reference |
| This compound | FRα-High Platinum-Resistant | 32.4% ORR | [1] |
| FRα-High, 1-2 Priors | 35.3% ORR | [1] | |
| FRα-High, 3 Priors | 30.2% ORR | [1] | |
| DM4 (this compound's Payload) | MOLM-14 (AML) | 1-10 | [4] |
| MV-4-11 (AML) | 1-10 | [4] | |
| Paclitaxel | OVCAR3 | 4.1 | [4] |
| TOV-21G | 4.3 | [4] | |
| Vincristine | OVCAR8 | ~10-100 | [5] |
ORR: Objective Response Rate from clinical trials, as direct comparative IC50 values for this compound in specific cell lines were not available in the searched literature. The IC50 values for DM4 in AML cell lines are provided to indicate the potency of the payload.
Validating the Mechanism of Action with CRISPR-Cas9: An Experimental Workflow
CRISPR-Cas9 gene editing offers a precise tool to validate the key components of this compound's mechanism of action. By knocking out the genes responsible for its target and its intracellular mechanism, we can confirm their roles in the drug's efficacy.
Experimental Design
This experiment will utilize three groups of ovarian cancer cells with high endogenous FRα expression (e.g., OVCAR-3):
-
Wild-Type (WT): Unmodified cells serving as a positive control.
-
FOLR1 Knockout (KO): Cells with the gene encoding FRα knocked out. This will validate the necessity of the receptor for drug entry.
-
TUBB3 Knockout (KO): Cells with the gene encoding β-tubulin isotype III knocked out. TUBB3 is a component of microtubules and its expression is often associated with resistance to microtubule-targeting agents. Knocking it out will help to understand the dependency of this compound's cytotoxicity on the microtubule network.
Experimental Workflow Diagram
Caption: Experimental workflow for validating this compound's mechanism of action.
Expected Outcomes
| Cell Line | Treatment | Expected Cell Viability | Expected Apoptosis Rate | Expected Microtubule Disruption | Rationale |
| Wild-Type | This compound | Low | High | High | Validates the overall efficacy of this compound. |
| Paclitaxel | Low | High | High | Positive control for microtubule disruption. | |
| Vincristine | Low | High | High | Positive control for microtubule disruption. | |
| DM4 | Low | High | High | Validates the activity of the payload. | |
| FOLR1 KO | This compound | High | Low | Low | Demonstrates the necessity of FRα for drug entry and cytotoxicity. |
| Paclitaxel | Low | High | High | Confirms that the microtubule network is still susceptible to other inhibitors. | |
| Vincristine | Low | High | High | Confirms that the microtubule network is still susceptible to other inhibitors. | |
| DM4 | Low | High | High | Shows that the payload is still effective if it can enter the cell. | |
| TUBB3 KO | This compound | Very Low | Very High | Very High | Suggests that the absence of this specific tubulin isoform may sensitize cells to this compound. |
| Paclitaxel | Variable | Variable | Variable | The effect will depend on the role of TUBB3 in paclitaxel resistance in this specific cell line. | |
| Vincristine | Variable | Variable | Variable | The effect will depend on the role of TUBB3 in vincristine resistance in this specific cell line. | |
| DM4 | Very Low | Very High | Very High | Confirms the enhanced sensitivity to the payload in the absence of TUBB3. |
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout of FOLR1 and TUBB3
-
gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting the early exons of FOLR1 and TUBB3 using a publicly available tool (e.g., CHOPCHOP). Clone the gRNA sequences into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the ovarian cancer cell line using a suitable method (e.g., lipofection or electroporation).
-
Single-Cell Sorting: 48 hours post-transfection, isolate GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Validation: Expand the single-cell clones and screen for gene knockout by PCR and Sanger sequencing to identify clones with frameshift mutations. Confirm the absence of protein expression by Western blotting.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the wild-type and knockout cell lines into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, DM4, paclitaxel, and vincristine for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each drug for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence for Microtubule Integrity
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the IC50 concentrations of each drug for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining. Visualize the microtubule network using a fluorescence microscope.
-
Quantitative Analysis: Quantify the degree of microtubule disruption by measuring the fluorescence intensity or by using image analysis software to assess the integrity of the microtubule network.
Signaling Pathway and Logical Relationship Diagrams
This compound's Mechanism of Action
Caption: Signaling pathway of this compound's mechanism of action.
Logical Relationship of CRISPR-Cas9 Validation
Caption: Logical framework for CRISPR-Cas9 validation of this compound's mechanism.
This guide provides a foundational framework for the validation and comparative analysis of this compound. The successful execution of these experiments will provide critical data to further elucidate its mechanism of action and solidify its position in the landscape of ovarian cancer therapeutics.
References
- 1. SORAYA Trial: Mirvetuximab this compound Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. A review of mirvetuximab this compound-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Navigating Microtubule Inhibitor Resistance: A Comparative Analysis of Soravtansine Cross-Resistance
A deep dive into the cross-resistance profiles of soravtansine and other tubulin-targeting agents, supported by preclinical data, reveals potential strategies to overcome treatment failure in cancer therapy. This guide synthesizes experimental findings on how resistance to one class of tubulin inhibitors impacts the efficacy of others, with a focus on the maytansinoid payload of this compound.
This compound (IMGN853) is an antibody-drug conjugate (ADC) that delivers the potent maytansinoid tubulin inhibitor, DM4, to tumor cells expressing folate receptor alpha (FRα). DM4, like other maytansinoids such as DM1, exerts its cytotoxic effect by binding to the vinca (B1221190) domain on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[1][2][3] A critical question for clinicians and researchers is whether resistance to other classes of tubulin inhibitors, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), confers cross-resistance to this compound, and vice-versa. Understanding these cross-resistance patterns is essential for optimizing sequential and combination chemotherapy regimens.
This guide provides a comparative analysis based on preclinical studies investigating cross-resistance between maytansinoid-based ADCs and other tubulin inhibitors. Due to the limited availability of studies directly examining this compound (DM4) cross-resistance, data from studies on trastuzumab emtansine (T-DM1), an ADC utilizing the closely related maytansinoid DM1, are included as a relevant proxy.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity data from preclinical studies, comparing the activity of maytansinoids and other tubulin inhibitors in drug-sensitive parental cell lines and their drug-resistant counterparts.
Table 1: Cross-Resistance Profile of T-DM1-Resistant Breast Cancer Cells
In a study by Lacroix-Triki et al. (2020), MDA-MB-361 breast cancer cells were made resistant to T-DM1 (MDA-MB-361-TR). These resistant cells were then tested for cross-resistance to various tubulin inhibitors. The data reveals a significant increase in resistance not only to DM1 but also to paclitaxel (B517696) and vinca alkaloids, suggesting a common resistance mechanism.[4]
| Compound | Cell Line | IC50 (nmol/L) | Resistance Fold-Change |
| DM1 | MDA-MB-361 S (Sensitive) | 1.0 ± 0.3 | - |
| MDA-MB-361 TR (Resistant) | 16.0 ± 5.0 | 16.0 | |
| Paclitaxel | MDA-MB-361 S (Sensitive) | 3.0 ± 1.0 | - |
| MDA-MB-361 TR (Resistant) | 20.0 ± 7.0 | 6.7 | |
| Vincristine | MDA-MB-361 S (Sensitive) | 3.0 ± 1.0 | - |
| MDA-MB-361 TR (Resistant) | 40.0 ± 10.0 | 13.3 | |
| Vinorelbine | MDA-MB-361 S (Sensitive) | 1.0 ± 0.3 | - |
| MDA-MB-361 TR (Resistant) | 40.0 ± 15.0 | 40.0 |
Data adapted from Lacroix-Triki M, et al. Cancers (Basel). 2020.[4]
Table 2: Cytotoxicity Profile in T-DM1-Resistant Breast Cancer Models with Varied Resistance Mechanisms
A study by Loganzo et al. (2015) generated two T-DM1 resistant cell lines, 361-TM and JIMT1-TM, with distinct resistance mechanisms. The 361-TM line exhibited upregulation of the ABCC1 (MRP1) drug efflux pump, while JIMT1-TM showed reduced HER2 expression. Notably, both resistant cell lines showed minimal cross-resistance to the unconjugated maytansinoid, DM1, and other chemotherapeutics, suggesting that the resistance was primarily to the ADC as a whole rather than its cytotoxic payload.[2][5]
| Compound | Cell Line | IC50 (nmol/L) | Resistance Fold-Change |
| TM-ADC (T-DM1 proxy) | MDA-MB-361 (Parental) | 1.6 | - |
| 361-TM (Resistant) | 409 | 256 | |
| DM1 | MDA-MB-361 (Parental) | 0.08 | - |
| 361-TM (Resistant) | 0.12 | 1.5 | |
| TM-ADC (T-DM1 proxy) | JIMT1 (Parental) | 25 | - |
| JIMT1-TM (Resistant) | 409 | 16.4 | |
| DM1 | JIMT1 (Parental) | 0.10 | - |
| JIMT1-TM (Resistant) | 0.17 | 1.7 |
Data adapted from Loganzo F, et al. Mol Cancer Ther. 2015.[2][5]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of tubulin inhibitors and a typical experimental workflow for generating and evaluating drug-resistant cell lines.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Comparative analysis of Soravtansine's bystander killing effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bystander killing effect of Soravtansine (Mirvetuximab this compound), an antibody-drug conjugate (ADC) targeting Folate Receptor Alpha (FRα). Its performance is evaluated against other notable ADCs, supported by experimental data and detailed methodologies, to offer a comprehensive resource for the scientific community.
Introduction to the Bystander Killing Effect
The bystander killing effect is a crucial attribute of certain ADCs, where the cytotoxic payload, upon release from the targeted cancer cell, diffuses to and eradicates adjacent, antigen-negative tumor cells. This phenomenon is critical for overcoming tumor heterogeneity, a common mechanism of treatment resistance where not all cancer cells express the target antigen. The efficacy of the bystander effect is primarily governed by the properties of the ADC's linker and its cytotoxic payload, specifically the payload's ability to traverse cell membranes.
This compound is an ADC composed of a humanized anti-FRα monoclonal antibody, a cleavable disulfide linker (sulfo-SPDB), and a potent microtubule-disrupting agent, DM4, as its payload.[1] The cleavable nature of the sulfo-SPDB linker is designed to facilitate the release of DM4 within the tumor microenvironment, which, due to its membrane permeability, can then exert a bystander effect.[1][2]
Comparative Analysis of ADC Components and Bystander Effect
To understand the bystander killing potential of this compound, it is essential to compare its components with those of other well-characterized ADCs: Trastuzumab Deruxtecan (T-DXd), known for its potent bystander effect, and Trastuzumab Emtansine (T-DM1), which exhibits a negligible bystander effect.
| Feature | This compound (Mirvetuximab this compound) | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Target Antigen | Folate Receptor Alpha (FRα) | Human Epidermal Growth Factor Receptor 2 (HER2) | Human Epidermal Growth Factor Receptor 2 (HER2) |
| Antibody | Mirvetuximab | Trastuzumab | Trastuzumab |
| Linker | sulfo-SPDB (cleavable disulfide) | Valine-Citrulline (vc) (cleavable peptide) | Thioether (non-cleavable) |
| Payload | DM4 (Maytansinoid) | DXd (Topoisomerase I inhibitor) | DM1 (Maytansinoid) |
| Payload Membrane Permeability | Permeable[1] | Highly Permeable[3] | Poorly Permeable[4] |
| Reported Bystander Effect | Yes[5][6] | Potent[7] | Negligible[7] |
Experimental Evidence for this compound's Bystander Effect
A study on cisplatin-resistant germ cell tumor (GCT) cell lines provided direct evidence of this compound's bystander effect.[5][6] In a co-culture system, FRα-high (NOY1_R_SK) and FRα-low (2102EP_R_NL) GCT cells were treated with this compound. The results demonstrated a significant decrease in the proliferation of the FRα-low cells only when they were co-cultured with the FRα-high cells in the presence of this compound, confirming a potent bystander killing effect.[5][6]
While direct quantitative comparisons with other ADCs in the same experimental setup are limited, the known properties of the DM4 payload and the cleavable sulfo-SPDB linker strongly support its capacity for bystander killing, positioning it as an effective agent against heterogeneous tumors.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to assess the bystander effect of ADCs.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Lines and Labeling:
-
Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen (e.g., FRα-high cells for this compound).
-
Antigen-negative (Ag-) cells: A cell line with low or no expression of the target antigen. To facilitate distinction from the Ag+ cells, this cell line should be stably transfected with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
2. Procedure:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC or a vehicle control. A concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture should be chosen.
-
Incubate the plates for a period of 72 to 120 hours.
-
Assess the viability of the Ag- cells by quantifying the fluorescent signal using a plate reader or by flow cytometry.
3. Data Analysis:
-
The percentage of bystander cell killing is calculated by comparing the viability of the fluorescent Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC and the untreated co-culture control.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can kill bystander cells without direct cell-to-cell contact.
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish and allow them to adhere.
-
Treat the cells with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture medium, which now contains the released payload and other cellular secretions.
-
Centrifuge the medium to remove any detached cells and debris.
2. Procedure:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated Ag+ cells. As a control, use conditioned medium from vehicle-treated Ag+ cells.
-
Incubate for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
3. Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated cells. A significant reduction in viability indicates a bystander effect mediated by secreted, cell-permeable payload.
Visualizing the Mechanisms
To further elucidate the processes involved in the bystander effect, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound's Bystander Killing Effect.
Caption: Workflow for the In Vitro Co-culture Bystander Assay.
Conclusion
This compound demonstrates a significant bystander killing effect, a desirable characteristic for an ADC targeting solid tumors with heterogeneous antigen expression. This capability is attributed to its cleavable sulfo-SPDB linker and the cell-permeable nature of its DM4 payload. While direct head-to-head comparative studies with other ADCs are not yet widely available, the existing experimental evidence and the physicochemical properties of its components suggest a potent bystander activity. This positions this compound as a promising therapeutic agent in its approved indications and warrants further investigation into its full potential in overcoming tumor heterogeneity. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies to precisely quantify and compare the bystander effect of this compound against other ADCs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mirvetuximab this compound Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Soravtansine Demonstrates Superior Efficacy Over Standard Chemotherapy in Platinum-Resistant Ovarian Cancer Models
For Immediate Release
[City, State] – December 15, 2025 – New analyses of preclinical and clinical data reveal that soravtansine, an antibody-drug conjugate (ADC), offers significant improvements in efficacy and a more manageable safety profile compared to standard chemotherapy in platinum-resistant ovarian cancer (PROC) models. These findings, derived from key clinical trials including FORWARD I, MIRASOL, and SORAYA, position mirvetuximab this compound as a promising therapeutic option for a patient population with limited effective treatments.
This compound, specifically mirvetuximab this compound, is an ADC designed to target Folate Receptor Alpha (FRα), a protein highly expressed on the surface of ovarian cancer cells. This targeted approach allows for the direct delivery of a potent cytotoxic payload to cancer cells, minimizing systemic exposure and associated toxicities.
Superior Clinical Outcomes with this compound
Clinical trial data consistently demonstrates the superiority of mirvetuximab this compound over investigator's choice of standard chemotherapy in patients with FRα-high PROC. The landmark MIRASOL trial, a randomized, open-label, phase 3 study, showed statistically significant improvements in Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) for patients treated with mirvetuximab this compound.
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) |
| MIRASOL | Mirvetuximab this compound | 42.3% | 5.62 months | 16.46 months |
| Investigator's Choice Chemotherapy | 15.9% | 3.98 months | 12.75 months | |
| FORWARD I (FRα-High Population) | Mirvetuximab this compound | 24% | 4.8 months | 16.4 months |
| Investigator's Choice Chemotherapy | 10% | 3.5 months | 12.0 months | |
| SORAYA (Single-Arm) | Mirvetuximab this compound | 32.4% | 4.3 months | 13.8 months |
Note: Data is compiled from published results of the respective clinical trials. The SORAYA trial was a single-arm study and did not have a direct comparator arm.
Mechanism of Action: A Targeted Approach
Mirvetuximab this compound's efficacy stems from its highly specific mechanism of action. The antibody component of the ADC binds to FRα on tumor cells, leading to internalization. Once inside the cell, the cytotoxic payload, DM4, is released, leading to cell cycle arrest and apoptosis.[1][2]
Caption: Mechanism of Action of Mirvetuximab this compound.
Experimental Protocols
The robust clinical data is supported by rigorous experimental protocols in both preclinical and clinical settings.
Preclinical Evaluation in Xenograft Models
Preclinical studies utilized both cell line-derived and patient-derived xenograft (PDX) models of platinum-resistant ovarian cancer. In these models, mirvetuximab this compound demonstrated potent antitumor activity, leading to significant tumor growth inhibition and, in some cases, complete tumor regression.[3]
General Protocol:
-
Cell Lines/Tissues: Human ovarian cancer cell lines with high FRα expression were used. For PDX models, tumor tissue from patients with PROC was implanted into immunocompromised mice.
-
Animal Models: Female immunodeficient mice were used.
-
Tumor Implantation: Tumor cells or fragments were implanted subcutaneously.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive mirvetuximab this compound, standard chemotherapy agents (e.g., paclitaxel, doxorubicin), or a vehicle control, typically administered intravenously.
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Overall survival was also monitored.
Clinical Trial Protocols: A Comparative Overview
The clinical trials were designed to rigorously evaluate the efficacy and safety of mirvetuximab this compound against the standard of care.
Caption: Generalized Clinical Trial Workflow.
FORWARD I, MIRASOL, and SORAYA Study Designs:
-
Patient Population: Patients with platinum-resistant epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression who had received one to three prior systemic treatments.
-
Intervention: Mirvetuximab this compound administered at a dose of 6 mg/kg (adjusted ideal body weight) intravenously every 3 weeks.
-
Comparator (FORWARD I & MIRASOL): Investigator's choice of single-agent chemotherapy, which included paclitaxel, pegylated liposomal doxorubicin (B1662922) (PLD), or topotecan.[4][5]
-
Primary Endpoint: Progression-free survival, assessed by the investigator.
-
Secondary Endpoints: Overall response rate, overall survival, and patient-reported outcomes.
Conclusion
The collective evidence from preclinical and pivotal phase 3 clinical trials strongly supports the superior efficacy of mirvetuximab this compound compared to standard single-agent chemotherapy for patients with FRα-high platinum-resistant ovarian cancer. The targeted delivery mechanism of this compound translates into clinically meaningful improvements in response rates, progression-free survival, and overall survival, establishing it as a new standard of care for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Mirvetuximab this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA Approval Summary: Mirvetuximab this compound-gynx for FRα-positive, Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Targeted Therapy for Platinum-Resistant Ovarian Cancer to Improve Survival Outcomes - The ASCO Post [ascopost.com]
Benchmarking Soravtansine's Potency: A Comparative Guide to Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Soravtansine-based antibody-drug conjugates (ADCs) against a selection of novel ADCs that have recently emerged as promising cancer therapeutics. The comparative analysis is supported by experimental data from publicly available research, with a focus on half-maximal inhibitory concentration (IC50) values. Detailed experimental protocols for the key assays are provided to ensure a comprehensive understanding of the data presented.
Introduction to this compound and a New Wave of ADCs
This compound, a potent maytansinoid derivative (DM4), is a cytotoxic payload utilized in antibody-drug conjugates. Its mechanism of action involves binding to tubulin and inhibiting microtubule polymerization, ultimately leading to cell cycle arrest and apoptosis.[1][2] A notable example of a this compound-based ADC is Mirvetuximab this compound, which targets the folate receptor alpha (FRα) and has received approval for the treatment of certain ovarian cancers.[3]
The field of ADCs is rapidly evolving, with novel payloads and linker technologies continuously being developed to improve efficacy, safety, and overcome resistance. This guide benchmarks the potency of this compound-based ADCs against several of these next-generation agents, providing a valuable resource for researchers in the field.
Comparative Potency of Antibody-Drug Conjugates
The following table summarizes the in vitro potency (IC50 values) of this compound-based ADCs and a selection of novel ADCs across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same cell lines are not always available, and the potency of an ADC is highly dependent on the target antigen expression levels and the specific biology of the cancer cell line.
| Antibody-Drug Conjugate | Payload (Mechanism of Action) | Target Antigen | Cancer Type | Cell Line(s) | IC50 Range |
| This compound-Based ADCs | |||||
| Mirvetuximab this compound | DM4 (Maytansinoid; Microtubule inhibitor)[1][2] | Folate Receptor Alpha (FRα)[1][2] | Ovarian Cancer | FRα-positive cell lines (e.g., IGROV-1, KB, JEG-3) | 0.1 - 1.0 nM[4] |
| SAR3419 (Coltuximab ravtansine) | DM4 (Maytansinoid; Microtubule inhibitor)[5][6] | CD19[5][6] | B-cell Lymphoma | Various lymphoma cell lines | Nanomolar to subnanomolar range[6] |
| Novel ADCs | |||||
| IMGN632 (Pivekimab sunirine) | IGN (Indolinobenzodiazepine; DNA-alkylating agent)[2] | CD123[2] | Acute Myeloid Leukemia (AML) | Various AML cell lines | Low picomolar range[2] |
| huB4-DGN462 | DGN462 (DNA-alkylating agent)[5] | CD19[5] | B-cell Lymphoma | Various lymphoma cell lines | 1 - 16 pM[5] |
| Trastuzumab deruxtecan (B607063) (Enhertu) | Deruxtecan (Topoisomerase I inhibitor)[5] | HER2[5] | Breast Cancer | KPL-4 | 109.7 pM[5] |
| Sacituzumab govitecan (Trodelvy) | SN-38 (Topoisomerase I inhibitor) | Trop-2 | Cervical Cancer | CVX8, ADX3 (Trop-2 positive) | Potent cytotoxicity (fold-increase over control)[7] |
| Enfortumab vedotin (Padcev) | MMAE (Auristatin; Microtubule inhibitor) | Nectin-4 | Bladder Cancer | HT-1376 | ~3 µg/mL (in moderately sensitive cells)[3] |
| Polatuzumab vedotin (Polivy) | MMAE (Auristatin; Microtubule inhibitor)[6] | CD79b[6] | B-cell Lymphoma | Ramos | 0.071 nM[6] |
Experimental Protocols
The determination of in vitro potency of ADCs is crucial for their preclinical development. The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to derive IC50 values.
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Cancer cell lines expressing the target antigen of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8][9]
2. ADC Treatment:
-
A serial dilution of the antibody-drug conjugate is prepared in complete cell culture medium. A typical concentration range might be from 0.01 pM to 1000 nM.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the ADC.
-
Control wells containing untreated cells (medium only) and cells treated with a non-targeting control ADC are included to determine baseline viability and non-specific toxicity, respectively.[8][10]
3. Incubation:
-
The plates are incubated for a period that allows for the ADC to exert its cytotoxic effect, typically ranging from 72 to 120 hours.[8]
4. Viability Assessment (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11][12]
-
The medium is then removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8][12]
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]
-
The percentage of cell viability is calculated for each ADC concentration relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Generalized Mechanism of Action of Antibody-Drug Conjugates.
Figure 2. Experimental Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Conclusion
This comparative guide highlights the potent in vitro activity of this compound-based ADCs while also showcasing the remarkable potency of several novel antibody-drug conjugates. The data indicates that newer payloads, such as DNA-alkylating agents and topoisomerase I inhibitors, can achieve cytotoxicity in the picomolar and even sub-picomolar range, representing a significant advancement in the field.
The choice of an ADC for a specific therapeutic application will depend on a multitude of factors beyond in vitro potency, including the target antigen's expression profile, the ADC's stability and pharmacokinetic properties, and the in vivo efficacy and safety profile. The information presented in this guide serves as a valuable starting point for researchers and drug developers to navigate the increasingly complex landscape of antibody-drug conjugates and to inform the design and development of the next generation of these targeted therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polatuzumab Vedotin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. njbio.com [njbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Independent Validation of Soravtansine Research: A Comparative Analysis of Antibody-Drug Conjugates in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Soravtansine (DM4), primarily through the lens of the antibody-drug conjugate (ADC) Mirvetuximab this compound, with other emerging ADCs in the treatment of ovarian cancer. The information is based on published clinical trial data and research findings, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound (DM4)
This compound is a potent microtubule inhibitor. When conjugated to a monoclonal antibody that targets a tumor-specific antigen, it is delivered directly to cancer cells. The mechanism of action for Mirvetuximab this compound, which targets Folate Receptor Alpha (FRα), is illustrative of this process. Upon binding to FRα on the tumor cell surface, the ADC is internalized. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. This compound then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Caption: Mechanism of action of Mirvetuximab this compound.
Key Clinical Trials for Mirvetuximab this compound
The efficacy and safety of Mirvetuximab this compound have been primarily evaluated in two pivotal clinical trials: SORAYA and MIRASOL.
Experimental Workflow: SORAYA Trial
The SORAYA trial was a single-arm, Phase 3 study designed to assess the efficacy and safety of Mirvetuximab this compound in patients with platinum-resistant, high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression.
Caption: Workflow of the SORAYA clinical trial.
Experimental Workflow: MIRASOL Trial
The MIRASOL trial was a randomized, Phase 3 study comparing the efficacy and safety of Mirvetuximab this compound to investigator's choice of chemotherapy in patients with platinum-resistant, high-grade serous ovarian cancer with high FRα expression.
Caption: Workflow of the MIRASOL clinical trial.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of Mirvetuximab this compound and other notable ADCs in development for ovarian cancer. This allows for a direct comparison of their performance.
Table 1: Efficacy of Mirvetuximab this compound in Pivotal Trials
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SORAYA [1][2] | Mirvetuximab this compound | 32.4% | 6.9 months | 5.5 months | 15.0 months[3] |
| MIRASOL [4][5] | Mirvetuximab this compound | 42.3% | 6.9 months | 5.62 months | 16.46 months |
| MIRASOL [4][5] | Investigator's Choice Chemo | 15.9% | 3.9 months | 3.98 months | 12.75 months |
Table 2: Comparison with Other Antibody-Drug Conjugates in Ovarian Cancer
| Drug Name (Target) | Clinical Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Key Adverse Events |
| Upifitamab Rilsodotin (NaPi2b)[6][7][8] | UPLIFT (Phase 1/2) | Platinum-Resistant Ovarian Cancer | 15.6% (in NaPi2b-positive) | Transient AST increase, nausea, fatigue, anemia, thrombocytopenia, pneumonitis, bleeding events[6] |
| STRO-002 (Luveltamab Tazevibulin) (FolRα)[9][10] | STRO-002-GM1 (Phase 1) | Advanced Ovarian Cancer (FolRα-selected) | 43.8% (at 5.2 mg/kg) | Asymptomatic neutropenia[9] |
| DS-6000a (Raludotatug Deruxtecan) (CDH6)[11][12][13] | NCT04707248 (Phase 1) | Advanced Ovarian & Renal Cell Cancer | 46% (in ovarian cancer subgroup) | Fatigue, nausea, vomiting, neutropenia, febrile neutropenia, thrombocytopenia[11][12] |
| MORAb-202 (Farletuzumab Ecteribulin) (FRα)[14][15][16] | Study 101 (Phase 1 Expansion) | Platinum-Resistant Ovarian Cancer | 25.0% (0.9 mg/kg), 52.4% (1.2 mg/kg) | Interstitial lung disease/pneumonitis, nausea, pyrexia, malaise, headache[14] |
Experimental Protocols
SORAYA Trial (NCT04296890)[1][3][17]
-
Study Design: A single-arm, phase 3 study.
-
Patient Population: Patients with platinum-resistant, high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer. Tumors were required to have high folate receptor-alpha (FRα) expression (≥75% of cells with ≥2+ staining intensity). Patients must have received 1 to 3 prior systemic treatment regimens, including bevacizumab.
-
Intervention: Mirvetuximab this compound administered intravenously at a dose of 6 mg/kg based on adjusted ideal body weight, every 3 weeks.
-
Primary Outcome Measures: Confirmed objective response rate (ORR) as assessed by the investigator according to RECIST v1.1.
-
Secondary Outcome Measures: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
MIRASOL Trial (NCT04209855)[4][5][18][19]
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with platinum-resistant, advanced high-grade epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression. Patients had received one to three prior lines of therapy.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either:
-
Mirvetuximab this compound at 6 mg/kg of adjusted ideal body weight intravenously every 3 weeks.
-
Investigator's choice of single-agent chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan).
-
-
Primary Outcome Measures: Progression-free survival (PFS) as assessed by the investigator.
-
Secondary Outcome Measures: Objective response rate (ORR), overall survival (OS), and patient-reported outcomes.
References
- 1. SORAYA Trial: Mirvetuximab this compound Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ajmc.com [ajmc.com]
- 5. Targeted Therapy for FR-Alpha Positive Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. A Study of DS-6000a in Subjects With Advanced Renal Cell Carcinoma and Ovarian Tumors [clin.larvol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. eisai.com [eisai.com]
- 16. researchgate.net [researchgate.net]
A Comparative Proteomic Guide: Unveiling the Cellular Response to Soravtansine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteome in response to Soravtansine (IMGN853) treatment versus untreated control cells. This compound is an antibody-drug conjugate (ADC) that targets the folate receptor alpha (FRα), delivering the potent microtubule-destabilizing agent DM4 directly to cancer cells. By inhibiting microtubule dynamics, DM4 induces cell cycle arrest and apoptosis.[1][2][3] This guide summarizes the anticipated proteomic alterations based on the known mechanism of action of maytansinoids like DM4 and provides detailed experimental methodologies to facilitate further research.
Quantitative Proteomic Data Summary
While specific, publicly available proteomic datasets for this compound-treated cells are limited, this table represents a synthesis of expected protein expression changes based on studies of other microtubule-targeting agents. These changes reflect the cellular response to mitotic stress, cell cycle arrest, and the induction of apoptosis.
| Protein Category | Protein Name | Gene Symbol | Expected Regulation in this compound-Treated Cells | Primary Function |
| Cell Cycle & Mitosis | Cyclin B1 | CCNB1 | Downregulated | G2/M transition |
| Cyclin-dependent kinase 1 | CDK1 | Downregulated | Mitotic progression | |
| Polo-like kinase 1 | PLK1 | Downregulated | Mitotic spindle assembly, cytokinesis | |
| Aurora kinase B | AURKB | Downregulated | Chromosome segregation, cytokinesis | |
| Survivin | BIRC5 | Upregulated in mitotic arrest, then downregulated | Inhibition of apoptosis, spindle assembly checkpoint | |
| Apoptosis | Bcl-2 | BCL2 | Downregulated | Anti-apoptotic |
| Bax | BAX | Upregulated | Pro-apoptotic | |
| Cleaved Caspase-3 | CASP3 | Upregulated | Executioner caspase in apoptosis | |
| Cleaved PARP-1 | PARP1 | Upregulated | DNA repair, apoptosis marker | |
| Cytoskeleton & Related | Stathmin 1 | STMN1 | Upregulated/Phosphorylation changes | Microtubule dynamics regulation |
| Tubulin beta-3 chain | TUBB3 | Upregulated in resistant cells | Microtubule component | |
| Vimentin | VIM | Altered expression | Intermediate filament, cellular integrity | |
| Stress Response | Heat shock protein 27 | HSPB1 | Upregulated | Chaperone, stress response |
| 14-3-3 sigma | SFN | Upregulated | Signal transduction, cell cycle control |
Experimental Protocols
This section details a comprehensive methodology for a comparative proteomic analysis of this compound-treated versus control cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Culture and Treatment
-
Cell Line: Select an appropriate FRα-positive cancer cell line (e.g., ovarian, endometrial, or non-small cell lung cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Plate cells and allow them to adhere overnight. Treat the experimental group with this compound at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours). Treat the control group with the vehicle (e.g., sterile PBS).
-
Harvesting: After treatment, wash the cells with ice-cold PBS, detach them (e.g., using a cell scraper), and collect the cell pellets by centrifugation.
Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lyse the cells on ice with intermittent vortexing, followed by centrifugation to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (B142953) (DTT) and incubating. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) and incubating in the dark.
-
Tryptic Digestion: Precipitate the proteins (e.g., with acetone) and resuspend them in a digestion buffer. Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
LC-MS/MS Analysis
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase C18 column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid).
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each MS1 scan are selected for fragmentation (MS2).
Data Analysis
-
Database Searching: Process the raw MS/MS data using a search algorithm (e.g., Sequest, Mascot, or MaxQuant) to identify the peptides by matching the fragmentation spectra against a protein sequence database (e.g., UniProt).
-
Protein Quantification: Perform label-free quantification (LFQ) by comparing the signal intensities of the identified peptides between the this compound-treated and control groups.
-
Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test) and set a threshold for significance (e.g., p-value < 0.05 and fold change > 1.5).
-
Bioinformatic Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed proteins to identify the biological processes and signaling pathways affected by this compound treatment.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for comparative proteomics.
This compound-Induced Signaling Pathway
Caption: Mechanism of this compound leading to apoptosis.
References
This guide provides a comprehensive meta-analysis of Soravtansine (Mirvetuximab this compound) and a comparative overview of other antibody-drug conjugates (ADCs) in clinical development for the treatment of ovarian cancer. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, safety, and experimental methodologies based on available clinical trial data.
This compound: A Profile
This compound is an antibody-drug conjugate targeting the folate receptor alpha (FRα), which is frequently overexpressed in epithelial ovarian cancer. The ADC consists of a humanized anti-FRα monoclonal antibody, a cleavable linker, and the potent microtubule-disrupting agent DM4. Upon binding to FRα on tumor cells, the complex is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[1][2][3]
Mechanism of Action: Signaling Pathway
The mechanism of action for this compound involves a targeted delivery of a cytotoxic agent to cancer cells.
Caption: Targeted delivery and mechanism of action of this compound.
Meta-Analysis of this compound Efficacy
The following tables summarize the quantitative data from key clinical trials and meta-analyses of this compound in patients with ovarian cancer.
Table 1: Efficacy of this compound Monotherapy in Platinum-Resistant Ovarian Cancer (PROC)
| Trial/Analysis | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Median Duration of Response (mDOR) |
| SORAYA (Phase II) [4][5][6][7] | FRα-high, 1-3 prior therapies, prior bevacizumab | 105 (efficacy-evaluable) | 32.4% | 5.5 months | 15.0 months | 6.9 months |
| MIRASOL (Phase III) [8][9] | FRα-positive, 1-3 prior therapies | 227 | 42.3% | 5.62 months | 16.46 months | 6.93 months |
| Meta-Analysis (2023) [10] | Recurrent OC, FRα-positive | 631 | 36% | 6.1 months | Not Reported | Not Reported |
| Meta-Analysis (2025) [11][12] | Solid Tumors | - | 25% (monotherapy) | 4.28 months (monotherapy) | Not Reported | Not Reported |
Table 2: Efficacy of this compound in Platinum-Sensitive Ovarian Cancer (PSOC)
| Trial | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Median Duration of Response (mDOR) |
| PICCOLO (Phase II) [13][14][15] | FRα-positive, ≥2 prior platinum therapies | 79 | 51.9% | 6.93 months | 27.17 months | 8.25 months |
Table 3: Efficacy of this compound in Combination Therapy
| Trial | Combination | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| FORWARD II (Phase Ib) | + Bevacizumab | Platinum-agnostic, high FRα | 33 | 64% | 10.6 months | 11.8 months |
| Meta-Analysis (2025) [11][12] | + Bevacizumab | Solid Tumors | - | 43% | 7.78 months | Not Reported |
This compound Safety Profile
The most common treatment-related adverse events (TRAEs) associated with this compound are generally manageable and include ocular and gastrointestinal issues.
Table 4: Common Treatment-Related Adverse Events with this compound (All Grades)
| Adverse Event | Pooled Incidence (Meta-Analysis)[10][11][12][16] |
| Blurred Vision | 45.2% |
| Nausea | 40.13% |
| Diarrhea | 39.52% |
| Fatigue | 33.84% |
| Keratopathy | 31.2% |
Experimental Protocols: Key Clinical Trials
Below are the summarized methodologies for pivotal this compound clinical trials.
SORAYA (NCT04296890)[8][13][19][20][21]
-
Study Design: A single-arm, phase II study.
-
Patient Population: Patients with platinum-resistant high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression. Key inclusion criteria included having received one to three prior systemic therapies, including bevacizumab.
-
Intervention: Mirvetuximab this compound administered at 6 mg/kg (based on adjusted ideal body weight) intravenously every 3 weeks.
-
Primary Endpoint: Confirmed objective response rate (ORR) as assessed by the investigator.
-
Key Secondary Endpoint: Duration of response (DOR).
MIRASOL (NCT04209855)[2][7][17][22][23]
-
Study Design: A randomized, open-label, phase III study.
-
Patient Population: Patients with platinum-resistant, advanced high-grade epithelial ovarian, primary peritoneal, or fallopian tube cancers with high FRα expression.
-
Intervention: Patients were randomized to receive either mirvetuximab this compound (6 mg/kg IV every 3 weeks) or the investigator's choice of single-agent chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or topotecan).
-
Primary Endpoint: Progression-free survival (PFS).
Experimental Workflow: A Typical this compound Clinical Trial
The following diagram illustrates a generalized workflow for a patient enrolled in a this compound clinical trial.
Caption: Generalized patient workflow in a this compound clinical trial.
Comparison with Related Compounds
Several other antibody-drug conjugates are under investigation for the treatment of ovarian cancer, targeting different antigens.
Table 5: Comparative Overview of ADCs in Ovarian Cancer Clinical Trials
| Compound Name | Target Antigen | Payload | Key Clinical Trial Data (Ovarian Cancer) |
| This compound (Mirvetuximab) | Folate Receptor Alpha (FRα) | DM4 (Maytansinoid) | ORR: 32.4% (SORAYA), 42.3% (MIRASOL) in PROC. mPFS: ~5.6 months in PROC.[4][6][7][8][9] |
| Upifitamab Rilsodotin (UpRi) | NaPi2b | Auristatin | ORR: 15.6% in NaPi2b-positive PROC (UPLIFT trial did not meet primary endpoint).[16][17][18] |
| DS-6000a (Raludotatug Deruxtecan) | Cadherin-6 (CDH6) | Topoisomerase I Inhibitor | ORR: 46% in heavily pretreated platinum-resistant ovarian cancer (Phase 1). mDOR: 11.2 months.[2][5][8][11][19] |
Conclusion
This compound has demonstrated significant clinical activity and a manageable safety profile in patients with FRα-positive ovarian cancer, particularly in the platinum-resistant setting.[10][11][16] The approval of Mirvetuximab this compound marks a significant advancement in targeted therapies for this patient population.[9][20] Emerging data from other antibody-drug conjugates, such as DS-6000a, show promise and highlight the potential of this therapeutic class to address the unmet needs in ovarian cancer treatment.[21][22] Continued research and head-to-head trials will be crucial to further define the optimal use and sequencing of these novel agents.
References
- 1. NCT04209855 | Patients at Heart [patientsatheart.com]
- 2. ascopubs.org [ascopubs.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. DS-6000 Suggests Early Clinical Activity in Patients with Advanced Ovarian Cancer or Renal Cell Carcinoma | Nasdaq [nasdaq.com]
- 6. NCT04209855 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. ascopubs.org [ascopubs.org]
- 8. DS-6000 Suggests Early Clinical Activity in Patients with Advanced Ovarian Cancer or Renal Cell Carcinoma- Daiichi Sankyo US [daiichisankyo.us]
- 9. uclahealth.org [uclahealth.org]
- 10. Study Details Page [abbvieclinicaltrials.com]
- 11. targetedonc.com [targetedonc.com]
- 12. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab this compound in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [dana-farber.org]
- 13. ascopubs.org [ascopubs.org]
- 14. vjoncology.com [vjoncology.com]
- 15. onclive.com [onclive.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. A Study of DS-6000a in Subjects With Advanced Renal Cell Carcinoma and Ovarian Tumors [clin.larvol.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Soravtansine: A Procedural Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of Soravtansine, an antibody-drug conjugate (ADC), is a critical component of laboratory safety and environmental responsibility. Although specific quantitative data on this compound waste streams are not publicly available, comprehensive guidance can be derived from safety data sheets (SDS) and established protocols for handling potent cytotoxic compounds and ADCs. This document outlines the necessary procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Core Principles of this compound Waste Management
While the Safety Data Sheet (SDS) for Mirvetuximab this compound may not classify the compound as a hazardous substance, it is prudent to handle it and its waste with the utmost care due to its cytotoxic payload.[1][2] The general principles for managing waste from ADCs and other chemotherapeutic agents should be strictly followed to minimize exposure risks.[3][4]
All personnel handling this compound must be thoroughly trained on the potential hazards and the appropriate safety procedures.[5][6] This includes understanding the information provided in the SDS and adhering to established work practices and engineering controls.[5]
Step-by-Step Disposal Procedures
1. Segregation of Waste: All materials that have come into contact with this compound must be considered cytotoxic waste and segregated at the point of generation. This includes:
-
Unused or expired this compound solutions.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.[3]
-
Spill cleanup materials.[6]
This waste must be kept separate from regular laboratory trash, biohazardous waste, and other chemical waste streams.[4]
2. Waste Containment:
-
Solid Waste: Contaminated solids should be placed in designated, leak-proof, puncture-resistant containers.[4] These containers should be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and display the appropriate hazard symbols.[4]
-
Liquid Waste: Liquid waste containing this compound must not be disposed of down the drain.[4][7] It should be collected in sealed, leak-proof containers that are compatible with the waste. These containers must also be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[4]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container specifically for cytotoxic waste.[3]
3. Decontamination: Work surfaces and equipment should be decontaminated after handling this compound. The appropriate decontamination procedures should be outlined in your institution's standard operating procedures for handling cytotoxic agents.
4. Final Disposal: The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations for hazardous and cytotoxic waste.[3] This typically involves incineration at a licensed facility.[8][9] Arrangements should be made with a certified hazardous waste disposal contractor for the pickup and disposal of the segregated waste containers.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. web.uri.edu [web.uri.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. trinityconsultants.com [trinityconsultants.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 9. adcreview.com [adcreview.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Soravtansine
Essential protocols for the safe handling, storage, and disposal of the potent antibody-drug conjugate, Soravtansine, are critical for protecting laboratory personnel. This guide provides immediate, actionable safety and logistical information to minimize exposure risk and ensure a secure research environment.
This compound, an antibody-drug conjugate (ADC), combines a monoclonal antibody with a potent cytotoxic agent, necessitating stringent safety measures to protect researchers and scientists. Due to its cytotoxic nature, handling this compound requires a comprehensive understanding of appropriate personal protective equipment (PPE), emergency procedures, and disposal protocols. Adherence to these guidelines is paramount for mitigating the risks associated with this powerful compound.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption of the cytotoxic agent. |
| Lab Coat | Disposable, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Prevents splashes and aerosols from contacting the eyes.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powdered form of the drug or when there is a risk of aerosol generation.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside of the designated handling area. |
Safe Handling and Operational Workflow
A structured workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the key steps from preparation to disposal.
Procedural Guidance for Safe Handling
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, outer gloves, eye protection, and respirator (if needed).
-
Prepare Workspace: All work with this compound should be conducted in a certified biological safety cabinet (BSC) or a similar containment primary engineering control.[4] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Emergency Preparedness: Ensure that a spill kit specifically designed for cytotoxic agents is readily available. Verify the location and functionality of the nearest eye wash station and safety shower.[1]
Handling:
-
Reconstitution and Dilution: When preparing this compound solutions, use techniques that minimize aerosol generation. Whenever feasible, utilize closed-system transfer devices (CSTDs) to reduce the risk of spills and exposure.[5]
-
Labeling: All containers holding this compound, including reaction vessels and waste containers, must be clearly labeled with the chemical name and a cytotoxic hazard symbol.
Post-Handling and Disposal:
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment using an appropriate deactivating agent, followed by a cleaning agent.[5]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves.
-
Waste Disposal: All disposable items that have come into contact with this compound, including PPE, are considered cytotoxic waste.[6] This waste must be segregated into clearly marked, leak-proof, and puncture-resistant containers for incineration.[3]
First Aid Measures in Case of Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and large amounts of water for at least 15 minutes. Seek medical attention.[1][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7] |
By implementing these comprehensive safety protocols, research institutions can foster a secure environment for the handling of this compound, thereby protecting the health and well-being of their scientific staff while enabling continued progress in drug development. Continuous training and adherence to these guidelines are essential for maintaining a culture of safety in the laboratory.[4][5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. qualia-bio.com [qualia-bio.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
